Iodopyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953990 | |
| Record name | 2-Iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32111-21-0 | |
| Record name | 2-Iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Iodopyrazine from 2-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iodopyrazine from 2-chloropyrazine (B57796), a critical transformation in the development of novel pharmaceuticals and other functional materials. This document details the prevalent methodologies, presents quantitative data in a clear, comparative format, and includes detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding.
Introduction
The conversion of 2-chloropyrazine to 2-iodopyrazine (B2397660) is a key step in the synthesis of various complex molecules. Iodopyrazines serve as versatile intermediates, readily participating in a range of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity makes them valuable building blocks in medicinal chemistry for the creation of novel drug candidates. The most common and effective method for this transformation is the Finkelstein reaction, a nucleophilic substitution that involves the exchange of a halogen.
Synthetic Methodologies
The primary method for the synthesis of 2-iodopyrazine from 2-chloropyrazine is a modified Finkelstein reaction. This reaction utilizes sodium iodide in the presence of hydriodic acid, with methyl ethyl ketone as the solvent.[1][2] The reaction proceeds via a nucleophilic aromatic substitution mechanism.
A general overview of the reaction is as follows:
Caption: General reaction scheme for the synthesis of 2-iodopyrazine.
Finkelstein Reaction
The Finkelstein reaction is a classic method for the conversion of alkyl and aryl chlorides or bromides to their corresponding iodides.[3][4][5][6][7] In the context of 2-chloropyrazine, the reaction is driven to completion by the use of an excess of the iodide salt and the precipitation of the less soluble sodium chloride in the organic solvent.[3][4][5][6][7] The addition of hydriodic acid is crucial for activating the pyrazine (B50134) ring towards nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-iodopyrazine from 2-chloropyrazine based on the method described by Hirschberg and Spoerri.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloropyrazine | 1.0 equivalent | [1][2] |
| Sodium Iodide | 2.0 - 3.0 equivalents | [1][2] |
| Hydriodic Acid (57%) | Catalytic amount | [1][2] |
| Solvent | Methyl Ethyl Ketone | [1][2] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Product | ||
| 2-Iodopyrazine Yield | 30 - 60% | [1][2] |
| Physical Properties of 2-Iodopyrazine | ||
| Boiling Point | 109-110 °C at 34 mmHg | [8] |
| Density | 2.086 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.655 | [8] |
Detailed Experimental Protocol
The following protocol is adapted from the work of Hirschberg and Spoerri.
Materials:
-
2-Chloropyrazine
-
Sodium Iodide (anhydrous)
-
Hydriodic Acid (57% in water)
-
Methyl Ethyl Ketone (MEK)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Thiosulfate (B1220275) solution (10%)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of 2-chloropyrazine (1.0 equivalent) in methyl ethyl ketone, add sodium iodide (2.0-3.0 equivalents) and a catalytic amount of hydriodic acid (57%).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, a 10% sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure 2-iodopyrazine.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. This compound 97 32111-21-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopyrazine (B2397660) is a halogenated heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyrazine (B50134) ring and the reactive carbon-iodine bond, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the iodine atom facilitates a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the physical and chemical properties of 2-iodopyrazine, detailed experimental protocols for its synthesis and key reactions, and a visualization of its role in important catalytic cycles.
Physical and Chemical Properties
2-Iodopyrazine is typically an orange to brown clear liquid at room temperature.[1][2] Its physical state under standard conditions precludes a standard melting point measurement. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of 2-Iodopyrazine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃IN₂ | [1] |
| Molecular Weight | 205.99 g/mol | [1] |
| Appearance | Orange to brown clear liquid | [1][2] |
| Boiling Point | 110 °C at 34 mmHg | [1][3][4] |
| Density | 2.086 - 2.1 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.65 - 1.655 | [1][3] |
| Purity (typical) | ≥ 97% (GC) | [1] |
| CAS Number | 32111-21-0 | [1] |
Solubility: While specific quantitative solubility data for 2-iodopyrazine is not extensively documented, its structural characteristics provide insight into its solubility profile. As a polar molecule due to the nitrogen heteroatoms, it is expected to be soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in nonpolar solvents is likely to be limited.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 2-iodopyrazine. Key spectroscopic data are summarized below.
Table 2: Spectroscopic Data for 2-Iodopyrazine
| Technique | Description |
| ¹H NMR | Spectra available in common databases.[5] |
| ¹³C NMR | Spectra available in common databases.[6] |
| Mass Spectrometry (MS) | GC-MS data is available, showing the molecular ion peak.[5] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available for functional group analysis.[6] |
Chemical Reactivity and Applications
The chemical reactivity of 2-iodopyrazine is dominated by the presence of the iodine substituent on the electron-deficient pyrazine ring. This makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals and functional materials.[4]
Key reactions involving 2-iodopyrazine include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.
-
Stille Coupling: Creation of carbon-carbon bonds through reaction with organostannanes.
-
Other Cross-Coupling Reactions: It can also participate in other coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations.
These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyrazine ring, leading to the synthesis of diverse and complex molecules.
Experimental Protocols
Synthesis of 2-Iodopyrazine via Deprotonative Metalation
This protocol describes the regioselective synthesis of 2-iodopyrazine from pyrazine.
Materials:
-
Pyrazine
-
Lithium tris(2,2,6,6-tetramethylpiperidino)cadmate (prepared in situ from CdCl₂·TMEDA and LiTMP)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the lithium tris(2,2,6,6-tetramethylpiperidino)cadmate base in anhydrous THF.
-
To this solution, add pyrazine (1.0 equivalent) at room temperature.
-
Stir the reaction mixture for a specified time to allow for deprotonation.
-
In a separate flask, prepare a solution of iodine (1.0 equivalent) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-iodopyrazine.
Generalized Protocol for Suzuki-Miyaura Coupling of 2-Iodopyrazine
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-iodopyrazine with an arylboronic acid.
Materials:
-
2-Iodopyrazine (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard reaction glassware
Procedure:
-
To a reaction vessel, add 2-iodopyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Stille Coupling of 2-Iodopyrazine
This protocol provides a general method for the palladium-catalyzed cross-coupling of 2-iodopyrazine with an organostannane.
Materials:
-
2-Iodopyrazine (1.0 equivalent)
-
Organostannane (e.g., R-Sn(n-Bu)₃, 1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, add 2-iodopyrazine, the organostannane, and the palladium catalyst (and ligand, if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture may be filtered to remove palladium black.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
While 2-iodopyrazine is not typically involved in biological signaling pathways itself, it is a critical component in the synthesis of molecules that are. Its primary role is in the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The workflows for two of the most important of these reactions, the Suzuki-Miyaura and Stille couplings, are depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Iodopyrazine CAS number and molecular weight
An In-depth Technical Guide to Iodopyrazine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Core Properties of this compound
This compound, also known as 2-iodopyrazine, is a substituted pyrazine (B50134) ring. The pyrazine moiety is a foundational structure in numerous biologically active compounds and functional materials.[1][2] The introduction of an iodine atom provides a reactive site for various cross-coupling reactions, making it a versatile precursor in organic synthesis.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 32111-21-0 | [3][4][5] |
| Molecular Formula | C₄H₃IN₂ | [3][4] |
| Molecular Weight | 205.98 g/mol | [5] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | 109-110 °C at 34 mmHg | |
| Density | 2.086 g/mL at 25 °C | |
| Refractive Index | n20/D 1.655 | |
| Flash Point | 110 °C (closed cup) | [4] |
| Purity (Typical) | 95-97% | [4] |
Safety and Handling
This compound is associated with the following hazard classifications:
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Standard personal protective equipment, including eye shields and gloves, should be used when handling this compound.
Experimental Protocols
The synthesis of this compound and its derivatives is crucial for its application in research. Below are detailed experimental protocols for the synthesis of this compound and a related diiodo-derivative, which is a common precursor for pyrazine-based polymers.
Protocol 1: Synthesis of this compound via Deprotonative Cadmation
This protocol describes the regioselective synthesis of this compound from pyrazine.
Materials:
-
Pyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
CdCl₂·TMEDA complex
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (3 equivalents) in THF, add n-BuLi (3 equivalents).
-
Add CdCl₂·TMEDA (1 equivalent) to the solution and stir the mixture for 15 minutes at 0 °C to form the lithium tri(2,2,6,6-tetramethylpiperidino)cadmate base.
-
Introduce pyrazine (1 equivalent) to the reaction mixture.
-
Allow the mixture to stir for 2 hours at room temperature.
-
Add a solution of iodine (3 equivalents) in THF to the reaction mixture to trap the metalated pyrazine.
-
Following reaction completion, the product, this compound, can be isolated using standard workup and purification techniques, yielding approximately 63%.[6]
Protocol 2: Synthesis of 2,5-Dithis compound (B123192) for Polymer Synthesis
This protocol is for a related compound, 2,5-dithis compound, which is a key monomer in the synthesis of pyrazine-based conjugated polymers.
Materials:
-
Pyrazine
-
2,2,6,6-tetramethylpiperidine (LiTMP, 3 equivalents)
-
CdCl₂·TMEDA (1 equivalent)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the deprotonating agent as described in Protocol 1, using 1 equivalent of CdCl₂·TMEDA and 3 equivalents of LiTMP.
-
Add pyrazine to the reaction mixture and stir for 2 hours at room temperature.
-
Add a solution of iodine in THF.
-
The resulting 2,5-dithis compound can be isolated, with reported yields around 58% on a 2 mmol scale and 40% on a 25 mmol scale.[6]
Workflow for Synthesis of 2,5-Dithis compound
Caption: Workflow for the synthesis of 2,5-dithis compound.
Applications in Drug Discovery and Signaling Pathways
Pyrazine derivatives are of significant interest in drug discovery due to their presence in numerous approved and experimental drugs.[1] They are key scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy and for treating inflammatory disorders.[7]
Involvement in Signaling Pathways
While specific signaling pathway involvement for this compound is not extensively documented, the broader class of pyrazine-based compounds has been shown to target key cellular signaling pathways. For instance, pyrazine-based inhibitors have been designed to target SHP2, a protein tyrosine phosphatase that activates the RAS-ERK signaling pathway, which is implicated in cancer cell survival and proliferation.[1]
The general mechanism of action for many pyrazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its function and disrupting downstream signaling. These pathways are often involved in:
-
Cell cycle progression and proliferation
-
Apoptosis (programmed cell death)
-
Inflammation and immune regulation[7]
Representative Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based compound.
This guide provides foundational knowledge for the use of this compound in a research and development context. Its versatile chemistry and the established biological importance of the pyrazine core make it a valuable compound for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of iodopyrazine. Due to the limited availability of public domain experimental data, this guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 2-iodopyrazine (B2397660), based on established principles of NMR spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, analytical chemistry, and drug development who are working with pyrazine-based scaffolds.
Introduction to NMR Spectroscopy of Pyrazines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. In the context of drug discovery and development, NMR provides critical information regarding molecular structure, conformation, and dynamics. Pyrazine (B50134) and its derivatives are important heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The precise characterization of these molecules by NMR is crucial for confirming their identity, purity, and for understanding their chemical behavior.
This compound, as a halogenated pyrazine, presents a unique substitution pattern that influences its electronic environment and, consequently, its NMR spectrum. The iodine substituent, through its inductive and resonance effects, deshields adjacent protons and carbons, leading to predictable shifts in their NMR signals.
Predicted ¹H and ¹³C NMR Spectral Data of 2-Iodopyrazine
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-iodopyrazine. These predictions are based on the analysis of the chemical structure, known substituent effects in aromatic systems, and comparison with spectral data of similar pyrazine derivatives. The spectra are predicted for a solution in deuterated chloroform (B151607) (CDCl₃).
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Iodopyrazine in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.30 - 8.50 | Doublet | JH3-H5 ≈ 1.5 |
| H-5 | 8.15 - 8.35 | Doublet of doublets | JH5-H6 ≈ 2.5, JH5-H3 ≈ 1.5 |
| H-6 | 8.40 - 8.60 | Doublet | JH6-H5 ≈ 2.5 |
The proton numbering for 2-iodopyrazine is as follows:
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Iodopyrazine in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 95 - 105 |
| C-3 | 150 - 155 |
| C-5 | 140 - 145 |
| C-6 | 148 - 153 |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until it is fully dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts. For the ¹H spectrum, determine the coupling constants from the splitting patterns.
Visualizations
Spin-Spin Coupling Network in 2-Iodopyrazine
The following diagram illustrates the predicted spin-spin coupling interactions between the protons in the 2-iodopyrazine molecule.
Caption: Predicted ¹H-¹H spin-spin coupling in 2-iodopyrazine.
General NMR Experimental Workflow
This diagram outlines the logical flow of a typical NMR experiment, from sample preparation to final data analysis.
Caption: A generalized workflow for an NMR experiment.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-iodopyrazine. While extensive searches of public databases and scientific literature did not yield specific, experimentally determined quantitative data for this compound, the presented predictions, based on fundamental NMR principles, offer a solid foundation for researchers. The provided experimental protocol outlines the necessary steps to obtain high-quality NMR data. The visualizations serve to clarify the expected coupling patterns and the overall experimental process. It is the hope of the authors that this guide will be a useful tool for scientists and professionals engaged in the synthesis and characterization of novel pyrazine-based molecules.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of iodopyrazine using infrared (IR) spectroscopy and mass spectrometry (MS). It details experimental protocols, presents quantitative spectral data, and illustrates key analytical pathways to support research, development, and quality control processes involving this compound.
Introduction to Spectroscopic Analysis of this compound
This compound (C₄H₃IN₂) is a halogenated heterocyclic compound with a molecular weight of approximately 205.98 g/mol .[1] Its structural elucidation and characterization are critical in various fields, including medicinal chemistry and materials science. Infrared spectroscopy provides valuable information about the functional groups and bonding within the molecule, while mass spectrometry reveals its molecular weight and fragmentation patterns, aiding in structural confirmation and impurity analysis.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-iodine bond.
Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR)-FTIR.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
Quantitative IR Data for this compound
The following table summarizes the key infrared absorption peaks for 2-iodopyrazine. The assignments are based on characteristic frequencies for aromatic heterocycles and halogenated aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1600 - 1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~1450 - 1400 | Medium | Aromatic Ring Stretching |
| ~1150 - 1000 | Strong | In-plane C-H Bending |
| ~850 - 750 | Strong | Out-of-plane C-H Bending |
| Below 700 | Medium-Strong | C-I Stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound is a powerful technique for confirming its molecular weight and elucidating its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.[1]
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z values.
Quantitative Mass Spectrometry Data for this compound
The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions. The following table summarizes the major peaks observed in the electron ionization mass spectrum of 2-iodopyrazine.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 206 | High | [C₄H₃IN₂]⁺ (Molecular Ion, M⁺) |
| 127 | Medium | [I]⁺ |
| 79 | High | [C₄H₃N₂]⁺ (M - I)⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Visualizations of Analytical Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the analysis of this compound.
Workflow for this compound Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Fragmentation Pathway of this compound in Mass Spectrometry
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The combined application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provides a robust framework for the comprehensive analysis of this compound. The characteristic IR absorption bands offer rapid identification of key functional groups, while GC-MS confirms the molecular weight and provides detailed structural information through predictable fragmentation patterns. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and quality control of this compound and related compounds.
References
The Advent of Iodopyrazines: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopyrazine compounds, a unique class of halogenated N-heterocycles, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Their journey, from initial discovery to their current role as pivotal intermediates in the development of targeted therapeutics, is a testament to the enduring quest for novel molecular scaffolds with potent biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound compounds, detailing seminal synthetic methodologies, their evolution, and their contemporary applications, with a particular focus on their role as kinase inhibitors in oncology.
Discovery and Early Synthesis: The Work of Hirschberg and Spoerri
The foundational work on the synthesis of iodopyrazines was laid out in the early 1960s. Prior to this, the reactivity of chloro- and bromopyrazines towards the formation of organometallic derivatives was found to be limited, hindering the diversification of pyrazine-based compounds. This challenge spurred the investigation into the preparation of their iodo-analogs, which were anticipated to be more reactive.
In a landmark 1961 paper, Albert Hirschberg and Paul E. Spoerri detailed the first successful synthesis of a series of iodopyrazines. Their approach was elegantly straightforward, involving the displacement of a chlorine atom from a chloropyrazine precursor.
The Hirschberg-Spoerri Iodination Protocol
The key to their method was the use of a solution of sodium iodide in a mixture of methyl ethyl ketone and hydriodic acid. This reagent system proved effective in achieving the desired halogen exchange.
Experimental Protocol: Synthesis of 2-Iodopyrazine from 2-Chloropyrazine (Adapted from Hirschberg & Spoerri, 1961)
-
Reaction Setup: A mixture of 2-chloropyrazine, sodium iodide, 57% hydriodic acid, and methyl ethyl ketone is prepared in a reaction vessel.
-
Reflux: The mixture is heated under reflux for a specified period.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ether).
-
Purification: The organic layer is washed with a solution of sodium bisulfite to remove excess iodine, followed by a wash with a sodium hydroxide (B78521) solution. The solvent is then removed, and the crude product is purified by distillation.
This method was successfully applied to a range of substituted chloropyrazines, yielding the corresponding this compound derivatives.
Quantitative Data from Early Syntheses
The following table summarizes the physical properties and yields of some of the first iodopyrazines synthesized by Hirschberg and Spoerri.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C/mmHg) | Yield (%) |
| 2-Iodopyrazine | C₄H₃IN₂ | 39-40 | 109-110/34 | 55 |
| 2-Iodo-3-methylpyrazine | C₅H₅IN₂ | 35-36 | 115-116/25 | 60 |
| 2-Iodo-5-methylpyrazine | C₅H₅IN₂ | 54-55 | 112-113/20 | 58 |
| 2-Iodo-6-methylpyrazine | C₅H₅IN₂ | 74-75 | - | 52 |
| 2-Iodo-3,5-dimethylpyrazine | C₆H₇IN₂ | 60-61 | - | 50 |
| 2-Iodo-3,6-dimethylpyrazine | C₆H₇IN₂ | 104-105 | - | 45 |
Data adapted from Hirschberg, A., & Spoerri, P. E. (1961). The Synthesis and Properties of Iodopyrazines. The Journal of Organic Chemistry, 26(6), 1907–1912.
Evolution of Synthetic Methodologies
While the Hirschberg-Spoerri method was groundbreaking, subsequent research has led to the development of more diverse and efficient methods for the synthesis of iodopyrazines. These modern techniques often offer milder reaction conditions, improved yields, and greater functional group tolerance.
Modern Iodination Techniques
Contemporary approaches to this compound synthesis include:
-
Direct C-H Iodination: This method involves the direct iodination of the pyrazine (B50134) ring, often facilitated by a directing group and a suitable iodine source.
-
Metal-Catalyzed Cross-Coupling Reactions: Iodopyrazines serve as excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the pyrazine core.
-
Halogen Exchange Reactions: Modern variations of the halogen exchange reaction may employ different catalysts or solvent systems to improve efficiency and substrate scope.
The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of iodopyrazines.
Application in Drug Development: The Rise of Pyrazine-Based Kinase Inhibitors
The true potential of this compound compounds has been realized in the field of drug discovery, where the pyrazine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Iodopyrazines serve as key intermediates in the synthesis of more complex pyrazine derivatives, such as imidazo[4,5-b]pyrazines, which have shown remarkable efficacy as kinase inhibitors.[2][3]
Targeted Kinase Inhibition
Several important kinases have been successfully targeted by pyrazine-based inhibitors:
-
c-Met (Mesenchymal-Epithelial Transition Factor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.[3]
-
Aurora Kinases (A, B, C): These serine/threonyl kinases are essential for cell cycle regulation and are often overexpressed in cancer.[3]
-
Tropomyosin Receptor Kinases (TRK A, B, C): Gene fusions involving TRK kinases can act as oncogenic drivers in a variety of tumors.[3]
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways that can contribute to cancer cell proliferation and survival.[1]
The following table summarizes the inhibitory activity of some exemplary imidazo[4,5-b]pyrazine derivatives against their target kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Assay Method |
| Imidazo[4,5-b]pyrazine | c-Met | 1.5 | TR-FRET |
| Imidazo[4,5-b]pyrazine | Aurora A | 5.2 | Radiometric |
| Imidazo[4,5-b]pyrazine | TRKA | 0.8 | AlphaLISA |
| Imidazo[4,5-b]pyrazine | TRKB | 1.1 | AlphaLISA |
| Imidazo[4,5-b]pyrazine | TRKC | 0.9 | AlphaLISA |
| Pyrazolo[1,5-a]pyrazine | JAK1 | 3 | Biochemical Assay |
| Pyrazolo[1,5-a]pyrazine | JAK2 | 8.5 | Biochemical Assay |
| Pyrazolo[1,5-a]pyrazine | TYK2 | 7.7 | Biochemical Assay |
IC₅₀ values are representative and sourced from various preclinical studies.[1][3]
Signaling Pathways and Mechanism of Action
Pyrazine-based kinase inhibitors typically function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[4]
The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by a pyrazine-based inhibitor.
Experimental Protocols for Biological Evaluation
The development of potent this compound-based drug candidates relies on a suite of robust biological assays to determine their efficacy and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [2]
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, and the test compound (this compound derivative) in an appropriate assay buffer.
-
Reaction Initiation: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: After a further incubation period, measure the TR-FRET signal. A decrease in the FRET signal corresponds to an increase in kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
The following diagram illustrates the workflow for a generic in vitro kinase inhibition assay.
Cell-Based Assays
To assess the activity of this compound derivatives in a more biologically relevant context, cell-based assays are employed.
Experimental Protocol: MTT Cell Viability Assay [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion
The discovery of iodopyrazines by Hirschberg and Spoerri was a pivotal moment in heterocyclic chemistry, unlocking new avenues for the synthesis of complex, biologically active molecules. From these foundational beginnings, the field has evolved dramatically, with iodopyrazines now serving as indispensable building blocks in the development of targeted therapies, particularly in the realm of oncology. The ongoing exploration of pyrazine-based scaffolds continues to yield novel compounds with significant therapeutic potential, underscoring the enduring legacy of this important class of molecules.
References
A Technical Guide to the Synthesis of Novel Iodopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of novel iodopyrazine derivatives, valuable intermediates in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key concepts with diagrams to facilitate understanding and application in a research and development setting.
Introduction
Pyrazine (B50134) and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The introduction of an iodine atom onto the pyrazine ring furnishes this compound derivatives, which are versatile building blocks for further molecular elaboration. The carbon-iodine bond serves as a reactive handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, enabling the construction of complex molecular architectures. This guide will explore various methodologies for the synthesis of these important compounds.
Synthesis of this compound Derivatives
The synthesis of iodopyrazines can be broadly categorized into two main approaches: direct iodination of a pre-formed pyrazine ring and the synthesis of the pyrazine ring from iodine-containing precursors. This guide will focus on the direct iodination methods.
Deprotonative Metalation and Iodination of Pyrazine
A highly effective method for the synthesis of both mono- and di-iodopyrazines involves the deprotonative metalation of the pyrazine ring followed by quenching with an iodine source. This approach offers excellent regioselectivity.
This protocol is adapted from the work of L'Helgoual'ch et al.[1][2]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)
-
Pyrazine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297) (AcOEt)
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Introduce pyrazine (2.0 g, 25 mmol) to the reaction mixture.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).
-
Stir the mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (40 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a heptane/CH₂Cl₂ gradient (100:0 to 80:20) to yield 2,5-dithis compound (B123192) as a yellow powder.[1]
Experimental Workflow for Deprotonative Iodination
Caption: A general workflow for the synthesis of iodopyrazines via deprotonative metalation.
Electrophilic Iodination of Substituted Pyrazines
Electron-rich pyrazine derivatives, such as aminopyrazines, can undergo electrophilic iodination. N-Iodosuccinimide (NIS) is a common reagent for this transformation.
This is a general procedure adapted from the halogenation of 2-aminopyrazine (B29847).[3] Note that the direct iodination of 2-aminopyrazine with NIS has been reported to result in poor yields.[3]
Materials:
-
2-Aminopyrazine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (B52724) (MeCN)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL), add N-iodosuccinimide (1.1–3.0 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Alternatively, the crude reaction mixture can be extracted with diethyl ether/water (3 x 15 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent to dryness.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of select this compound derivatives.
Table 1: Synthesis of 2,5-Dithis compound via Deprotonative Metalation
| Product | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 2,5-Dithis compound | Pyrazine | LiTMP, CdCl₂·TMEDA, I₂ | THF | 40% | 141 |
| 2-Iodopyrazine | Pyrazine | LiTMP, CdCl₂·TMEDA (0.33 equiv), I₂ | THF | 63% | - |
Data sourced from L'Helgoual'ch et al.[1][2]
Table 2: Characterization Data for 2,5-Dithis compound
| Analysis Type | Data |
| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |
| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 |
| HRMS (C₄H₂I₂N₂) | Calculated: 331.8307, Found: 331.8297 |
| Elemental Analysis | Calculated: C, 14.48; H, 0.61; N, 8.44. Found: C, 14.31; H, 0.69; N, 8.48. |
Data sourced from L'Helgoual'ch et al.[1]
Applications in Cross-Coupling Reactions
Iodopyrazines are highly valuable substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. This allows for the facile introduction of various substituents onto the pyrazine core.
Iodopyrazines in Cross-Coupling Reactions
Caption: Iodopyrazines as precursors for Suzuki and Sonogashira cross-coupling reactions.
Biological Activity and Signaling Pathways
Pyrazine derivatives are of significant interest in drug discovery, with many exhibiting potent biological activities. A common mechanism of action for these compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.
For instance, pyrazine-based compounds have been developed as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK/ERK signaling pathway. Inhibition of such pathways can lead to reduced cell proliferation and survival, making these compounds attractive as potential anticancer agents.
MAPK/ERK Signaling Pathway and Pyrazine-Based Inhibitors
References
Theoretical Underpinnings of Iodopyrazine's Electronic Structure: A Computational Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of pyrazine (B50134) and its halogenated derivatives, with a specific focus on extrapolating the electronic characteristics of iodopyrazine. Due to a lack of specific published theoretical studies on this compound, this document leverages the extensive research on the parent pyrazine molecule as a foundational model. It further discusses the expected perturbations to the electronic structure upon iodine substitution, drawing from established principles of physical organic chemistry and computational studies on analogous halogenated aromatic systems. This paper is intended for researchers, computational chemists, and professionals in drug development seeking to understand and model the properties of this compound.
Introduction to Pyrazine and its Derivatives
Pyrazine (C₄H₄N₂) is a nitrogen-containing heterocyclic aromatic compound that forms the core of many biologically active molecules. Its electronic structure is characterized by a set of π and π* molecular orbitals delocalized across the ring, as well as non-bonding lone pair (n) orbitals localized on the nitrogen atoms. These orbitals dictate the molecule's spectroscopic properties and reactivity. The introduction of a halogen substituent, such as iodine, is expected to significantly modify the electronic landscape through inductive effects, mesomeric interactions, and spin-orbit coupling, thereby altering its photophysical behavior and potential as a pharmacophore.
Computational Methodologies for Aromatic Heterocycles
The study of molecules like pyrazine and its derivatives relies heavily on quantum chemical calculations. A typical computational workflow is designed to first find the molecule's stable geometric structure and then to calculate its electronic properties and predict its spectra.
A generalized workflow for such a theoretical investigation is outlined below.
Caption: A typical computational workflow for studying the electronic structure of a molecule like this compound.
Experimental Protocols: Key Computational Methods
-
Density Functional Theory (DFT): This is a widely used method for geometry optimization and electronic structure calculations of ground-state molecules. For pyrazine derivatives, hybrid functionals like B3LYP are common as they provide a good balance between accuracy and computational cost.[1]
-
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the workhorse for calculating vertical excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.[2][3] The choice of functional can be critical, especially for describing charge-transfer states that may arise in substituted pyrazines.[2]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[1] For molecules containing heavy atoms like iodine, it is essential to use basis sets that include effective core potentials (ECPs) to account for relativistic effects.
-
Solvation Models: To simulate experimental conditions in solution, calculations are often performed using a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to interpret the calculated wave function in terms of localized bonds, lone pairs, and intermolecular interactions, providing insights into charge distribution and hyperconjugative effects.[3][4]
Electronic Structure of the Pyrazine Core
Theoretical studies have extensively characterized the electronic states of pyrazine. The highest occupied molecular orbitals (HOMOs) are typically the non-bonding orbitals on the nitrogen atoms (n) and the π orbitals of the aromatic ring. The lowest unoccupied molecular orbital (LUMO) is a π* orbital.
The primary electronic transitions observed in pyrazine are:
-
n → π* transitions: These involve the excitation of an electron from a nitrogen lone-pair orbital to an antibonding π* orbital. They are typically lower in energy but also lower in intensity (oscillator strength) compared to π → π* transitions.
-
π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally more intense and occur at higher energies.
The ordering and energy of these orbitals and the resulting transitions have been calculated using various high-level ab initio methods.
| Transition Type | State | Vertical Excitation Energy (eV) | Oscillator Strength | Primary Orbital Contribution |
| n → π | S₁ (¹B₃ᵤ) | ~3.9 - 4.2 | ~0.01 - 0.03 | HOMO (n) → LUMO (π) |
| n → π | S₂ (¹B₂g) | ~4.8 - 5.1 | Forbidden | HOMO-1 (n) → LUMO (π) |
| π → π | S₃ (¹B₂ᵤ) | ~6.5 - 7.0 | ~0.1 - 0.2 | HOMO-2 (π) → LUMO (π) |
| π → π | S₄ (¹E₁ᵤ) | ~7.5 - 8.0 | ~1.0 - 1.2 | Multiple π → π |
Note: The values presented are approximate ranges compiled from various theoretical studies on pyrazine and are intended for comparative purposes. The exact values depend heavily on the level of theory and basis set used.[5][6]
Predicted Effects of Iodine Substitution
Substituting a hydrogen atom on the pyrazine ring with an iodine atom is predicted to introduce several key perturbations to the electronic structure.
Caption: Predicted perturbation of pyrazine's frontier molecular orbitals by iodine substitution.
-
Inductive Effect (-I): As an electronegative element, iodine will withdraw electron density from the pyrazine ring through the sigma framework. This effect is expected to stabilize (lower the energy of) both the π and n orbitals, as well as the π* orbitals.
-
Mesomeric Effect (+M): The lone pairs on the iodine atom can donate electron density into the π-system of the ring. This donation destabilizes the occupied π orbitals (raises their energy) and has a lesser effect on the π* orbitals. This effect often leads to a narrowing of the HOMO-LUMO gap.
-
Heavy Atom Effect & Spin-Orbit Coupling: The presence of the heavy iodine atom will significantly enhance spin-orbit coupling. This quantum mechanical effect facilitates intersystem crossing (ISC) from singlet excited states (S₁) to triplet excited states (T₁). Consequently, one would predict a decrease in fluorescence quantum yield and an increase in the rate of phosphorescence or photochemical reactions proceeding through a triplet state.
These combined effects would likely lead to a red-shift (a shift to longer wavelengths) in the absorption maxima for both n → π* and π → π* transitions compared to unsubstituted pyrazine. The enhanced spin-orbit coupling is a critical factor for applications in photodynamic therapy and materials science.
Conclusion
References
- 1. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility of Iodopyrazine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of iodopyrazine in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative understanding based on the solubility of structurally similar compounds, namely pyrazine (B50134) and iodo-substituted aromatic compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate in-house data.
Predicted Solubility Profile of this compound
This compound's structure, featuring a polar pyrazine ring and a lipophilic iodine atom, suggests a nuanced solubility profile. The pyrazine moiety, with its two nitrogen atoms, can participate in hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules.[1] Conversely, the iodine atom and the aromatic ring contribute to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.[2][3]
Based on the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The pyrazine nitrogen atoms can act as hydrogen bond acceptors, leading to strong interactions with the hydroxyl groups of alcohols.[1][6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar pyrazine ring. |
| Halogenated | Dichloromethane, Chloroform | Moderate | While moderately polar, these solvents can effectively solvate the entire molecule, including the iodine substituent. |
| Aromatic | Toluene (B28343), Benzene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyrazine ring, but the overall polarity difference limits high solubility.[6] |
| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between this compound and nonpolar aliphatic hydrocarbons results in weak intermolecular forces and therefore poor solubility.[1][2] |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[7][8][9] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Pipettes and general laboratory glassware
Experimental Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of solid this compound and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of this compound in the specific solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Experimental Workflow Diagram
Caption: Workflow for determining this compound solubility.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the key experimental steps can be visualized to illustrate the process flow.
Caption: Logical flow of a solubility experiment.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. saltise.ca [saltise.ca]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. biosynce.com [biosynce.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
In-depth Technical Guide on the Health and Safety Hazards of Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. Iodopyrazine is a chemical with limited available toxicological data. All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines. A comprehensive risk assessment should be performed before any use.
Executive Summary
This compound (CAS No: 32111-21-0) is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and potential health and safety hazards associated with this compound. Due to the limited availability of specific toxicological data for this compound, this document extrapolates potential hazards from data on analogous compounds, including other halogenated pyrazines and aromatic iodo compounds. The primary identified hazards are skin, eye, and respiratory irritation. This guide also outlines standard experimental protocols for thorough toxicological assessment and discusses potential metabolic pathways and signaling interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for exposure and for designing appropriate handling and storage procedures.
| Property | Value | Reference |
| CAS Number | 32111-21-0 | |
| Molecular Formula | C₄H₃IN₂ | |
| Molecular Weight | 205.98 g/mol | |
| Appearance | White to pale yellow crystalline powder | [1] |
| Boiling Point | 109-110 °C at 34 mmHg | |
| Density | 2.086 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Insoluble in water | [2] |
Known and Potential Health Hazards
Based on available safety data sheets (SDS) and information on analogous compounds, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (STOT-SE 3), Respiratory Tract Irritation (H335): May cause respiratory irritation.
Due to the presence of an iodine atom on an aromatic ring, other potential hazards, while not yet confirmed for this compound, should be considered based on the toxicology of similar compounds.
Toxicological Profile of Analogous Compounds
To better understand the potential risks of this compound, it is useful to examine the toxicological data of structurally related compounds.
| Compound | CAS Number | Key Toxicological Findings | Reference |
| 2-Chloropyrazine | 14508-49-7 | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][3][4][5] |
| 2-Bromopyrazine | 56423-63-3 | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [6][7] |
| 2-Aminopyrazine (B29847) | 5049-61-6 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][9][10][11][12] |
Halogenated aromatic compounds as a class have been associated with a range of toxic effects, including potential carcinogenicity and the ability to induce mutations.[13][14][15][16]
Synthesis and Associated Hazards
A common synthetic route to this compound involves the diazotization of 2-aminopyrazine followed by a Sandmeyer-type reaction with an iodide salt.
Logical Workflow for this compound Synthesis
Hazards of Precursors and Reagents
-
2-Aminopyrazine: Harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[8][11]
-
Sodium Nitrite: Oxidizing agent, toxic if swallowed, and can cause serious eye irritation.
-
Acids (e.g., Sulfuric Acid): Corrosive and can cause severe skin and eye damage.
-
Potassium Iodide: Generally considered low hazard, but can cause skin and eye irritation.
Experimental Protocols for Toxicological Assessment
Given the lack of specific data for this compound, a battery of standard toxicological tests is recommended to fully characterize its hazard profile.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic potential of this compound in a human cell line.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After cell attachment, the media is replaced with media containing various concentrations of this compound.
-
Incubation: Cells are incubated for 24, 48, or 72 hours.
-
Viability Assay: A cell viability reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Ames Test for Mutagenicity
This bacterial reverse mutation assay is a standard screen for genotoxic potential.
Methodology:
-
Bacterial Strains: Use various strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial strains are exposed to different concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Analysis: The number of revertant colonies (his+) is counted and compared to the negative control. A significant, dose-dependent increase in revertants indicates mutagenic potential.
Acute Oral Toxicity (Up-and-Down Procedure)
This method is used to estimate the LD₅₀ value and identify signs of acute toxicity.
Methodology:
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
Termination: The study is complete after a specified number of animals have been tested, and the LD₅₀ is calculated using statistical methods.
Potential Metabolic Pathways and Signaling Interactions
While specific data for this compound is unavailable, the metabolism of other pyrazine (B50134) derivatives has been studied. Alkylpyrazines are often metabolized via oxidation of the alkyl side chains to carboxylic acids.[17] It is plausible that this compound could undergo hydroxylation on the pyrazine ring, followed by conjugation (e.g., with glucuronic acid or sulfate) for excretion.
Postulated Metabolic Pathway
The reactivity of the carbon-iodine bond could also lead to deiodination, potentially forming reactive intermediates. The interaction of such intermediates with cellular macromolecules like DNA and proteins could be a source of toxicity.
Potential for Signaling Pathway Perturbation
Many xenobiotics exert their toxic effects by interfering with cellular signaling pathways. While no specific pathways have been identified for this compound, compounds with similar structural motifs have been shown to modulate pathways such as:
-
NF-κB Pathway: Involved in inflammation and cell survival.
-
MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.
-
Akt/PI3K Pathway: A key regulator of cell survival and metabolism.
Further research is necessary to determine if this compound interacts with these or other signaling pathways.
Recommendations for Safe Handling and Exposure Control
Given the identified and potential hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with identified irritant properties and, based on its chemical structure, potential for further, uncharacterized toxicities. A thorough toxicological evaluation is crucial before its use in any application, particularly in drug development. This guide provides a framework for understanding the potential hazards and outlines the necessary experimental approaches to build a comprehensive safety profile. Researchers and scientists must exercise a high degree of caution and adhere to stringent safety protocols when working with this compound.
References
- 1. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Chloropyrazine 97 14508-49-7 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbon-Iodine Bond in Pyrazines: A Gateway to Molecular Complexity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) moiety is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials. The strategic functionalization of the pyrazine ring is paramount for tuning the physicochemical and biological properties of these molecules. Among the halogens, iodine offers a unique combination of high reactivity and stability, making the carbon-iodine (C-I) bond on a pyrazine ring a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the basic reactivity of the C-I bond in pyrazines, with a focus on synthetically valuable cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.
Enhanced Reactivity of the Carbon-Iodine Bond
The C-I bond in iodopyrazines is the most reactive among the halopyrazines (I > Br > Cl > F) in many common catalytic cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds. This facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions, shorter reaction times, and broader substrate scope.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in iodopyrazines is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron species with an organic halide. Iodopyrazines are highly effective substrates for this reaction, often proceeding under milder conditions than their bromo or chloro counterparts.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Iodopyrazine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyrazine (B2397660) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 95 |
| 2 | 2,5-Dithis compound | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 4 | 88 (mono-arylated) |
| 3 | 2,5-Dithis compound | Phenylboronic acid (2.2 eq) | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 12 | 92 (di-arylated) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodopyrazine with Phenylboronic Acid
-
Materials: 2-Iodopyrazine (1.0 mmol, 206 mg), Phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), K₂CO₃ (2.0 mmol, 276 mg), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodopyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add toluene and water to the flask.
-
The mixture is stirred and heated to 80°C for 2 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylpyrazine.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks. The high reactivity of iodopyrazines makes them ideal substrates for this transformation.[2][3]
Quantitative Data Summary: Sonogashira Coupling
| Entry | This compound | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyrazine | Phenylacetylene (B144264) | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 3 | 92 |
| 2 | 2,5-Dithis compound | Trimethylsilylacetylene (1.1 eq) | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | 85 (mono-alkynylated) |
| 3 | 2-Iodo-3-methylpyrazine | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 5 | 90 |
Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene
-
Materials: 2-Iodopyrazine (1.0 mmol, 206 mg), Phenylacetylene (1.2 mmol, 132 µL), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg), Triethylamine (Et₃N) (3.0 mmol, 418 µL), Anhydrous THF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodopyrazine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
The reaction is stirred at room temperature for 3 hours. Monitor by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to yield 2-(phenylethynyl)pyrazine.
-
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[4][5] The C-I bond in iodopyrazines readily undergoes this palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines. For diiodopyrazines, selective mono- or di-amination can often be achieved by controlling the stoichiometry of the amine.[1]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | This compound | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyrazine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 4 | 94 |
| 2 | 2,5-Dithis compound | Morpholine (1.1 eq) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 82 (mono-aminated) |
| 3 | 2,5-Dithis compound | Benzylamine (2.5 eq) | Pd₂(dba)₃ (2) | BrettPhos (4) | KOtBu | Toluene | 100 | 16 | 89 (di-aminated) |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodopyrazine with Aniline
-
Materials: 2-Iodopyrazine (1.0 mmol, 206 mg), Aniline (1.2 mmol, 110 µL), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), Anhydrous Toluene (5 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by 2-iodopyrazine and aniline.
-
Seal the tube and bring it out of the glovebox. Heat the mixture at 100°C for 4 hours with stirring.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give N-phenylpyrazin-2-amine.
-
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), especially when activated by electron-withdrawing groups. While the C-I bond is a good leaving group, its reactivity in SNA r reactions on pyrazines is often comparable to or slightly less than that of other halogens like chlorine or bromine, depending on the specific nucleophile and reaction conditions. This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[6]
Experimental Protocol: SNA r of 2-Iodopyrazine with Sodium Methoxide (B1231860)
-
Materials: 2-Iodopyrazine (1.0 mmol, 206 mg), Sodium methoxide (2.0 mmol, 108 mg), Anhydrous Methanol (B129727) (5 mL).
-
Procedure:
-
Dissolve 2-iodopyrazine in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give 2-methoxypyrazine.
-
Diagram: SNA r Workflow
Caption: General experimental workflow for SNAr reactions.
Metal-Halogen Exchange
The C-I bond of iodopyrazines can undergo metal-halogen exchange with strong bases like organolithium reagents to form highly reactive pyrazinyllithium species. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups onto the pyrazine ring. This method is particularly useful for the synthesis of substituted pyrazines that are not readily accessible through other means.
Experimental Protocol: Lithiation of 2-Iodopyrazine and Quenching with Acetone (B3395972)
-
Materials: 2-Iodopyrazine (1.0 mmol, 206 mg), n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes), Anhydrous THF (10 mL), Acetone (1.5 mmol, 110 µL).
-
Procedure:
-
Dissolve 2-iodopyrazine in anhydrous THF in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the mixture at -78°C for 30 minutes.
-
Add acetone dropwise to the solution and continue stirring at -78°C for 1 hour.
-
Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford 1-(pyrazin-2-yl)ethan-1-ol.
-
Diagram: Lithiation and Electrophilic Quench
Caption: Logical flow of lithiation and electrophilic quench.
Conclusion
The carbon-iodine bond in pyrazines serves as a highly reactive and versatile functional handle for the synthesis of a diverse array of substituted pyrazine derivatives. Its superior performance in palladium-catalyzed cross-coupling reactions, coupled with its utility in nucleophilic substitution and metal-halogen exchange reactions, solidifies the importance of iodopyrazines as key building blocks in modern synthetic chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity of the C-I bond in pyrazines is essential for the efficient design and execution of synthetic routes to novel and functional molecules.
References
Methodological & Application
Application Notes and Protocols: Iodopyrazine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyrazine-containing biaryl structures are of particular interest due to their prevalence in biologically active compounds.
Iodopyrazines are highly effective substrates for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond. The generally accepted order of reactivity for halogens in this reaction is I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy of the C-X bond down the halogen group. This facilitates the rate-determining oxidative addition step of the palladium catalyst, often allowing for milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- or chloro-analogs.
These application notes provide a summary of reaction conditions, quantitative data from representative examples, and detailed experimental protocols for the use of iodopyrazine in Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of iodopyrazines and related halopyrazines/pyridines with various arylboronic acids, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Suzuki-Miyaura Coupling of Halopyrazines with Arylboronic Acids
| Entry | Halopyrazine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyrazine (B2397660) | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 24 | 72 |
| 2 | 2-Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 95 |
| 3 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(dppb)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 98 |
| 4 | 2-Chloropyrazine | 4-Trifluoromethylphenylboronic acid | Pd(dppb)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 5 | 6-Bromopyrazine derivative | Biphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 80 | 18 | 85-100 |
| 6 | 2,5-Dithis compound | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 60-80 | 1-6 | High (expected) |
Table 2: Suzuki-Miyaura Coupling of Iodopyridines with Arylboronic Acids
| Entry | Iodopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93[1] |
| 2 | 3-Iodopyridine | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 95 |
| 3 | 3-Iodopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 88 |
| 4 | 4-Iodopyridine | Various 4-pyridineboronic acid pinacol (B44631) esters | Pd(dppf)Cl₂·CH₂Cl₂ (5) | Cs₂CO₃ | CPME/H₂O | 80 | 97-99[2] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Iodopyrazine with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
2-Iodopyrazine (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane (B91453)/water 4:1, or toluene/water 3:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2-iodopyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aryl-pyrazine product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm its identity and purity.
Conclusion
Iodopyrazines are excellent substrates for Suzuki-Miyaura cross-coupling reactions, generally providing high yields of the desired biaryl products under relatively mild conditions. The choice of catalyst, base, and solvent system can be tailored to the specific electronic and steric properties of the coupling partners. The protocols and data presented herein provide a solid foundation for researchers to successfully employ iodopyrazines in the synthesis of complex pyrazine-containing molecules for applications in drug discovery and materials science.
References
Protocol for Sonogashira Coupling with 2-Iodopyrazine: An Application Note for Researchers
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3] Pyrazine (B50134) derivatives are important structural motifs in many biologically active compounds, and the introduction of an alkynyl moiety via Sonogashira coupling provides a valuable pathway for the synthesis of novel pharmaceutical candidates.[4][5] This document provides a detailed protocol for the Sonogashira coupling of 2-iodopyrazine (B2397660) with various terminal alkynes, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Summary of Reaction Conditions
The efficiency of the Sonogashira coupling of 2-iodopyrazine is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and yields for the coupling of 2-halopyrazines with various terminal alkynes, providing a useful reference for reaction optimization. While specific examples for 2-iodopyrazine are limited in readily available literature, the data from analogous 2-halopyridines and other pyrazine derivatives offer valuable insights.[6][7]
| Entry | Halopyrazine | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 96 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 95 |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 92 |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 72 |
| 5 | 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | - | - | Et₃N | [TBP][4EtOV]* | RT | 72 |
| 6 | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ | - | PPh₃ | Cs₂CO₃ | Dioxane | 100 | Quantitative |
*[TBP][4EtOV] = Tributyl(4-ethoxy-4-oxobutyl)phosphonium O,O-diethyl-phosphorotelluroate (an ionic liquid)[8]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of 2-iodopyrazine with a terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[1]
Materials:
-
2-Iodopyrazine (C₄H₃IN₂, MW: 205.99 g/mol )[9]
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃))
-
Anhydrous base (e.g., Triethylamine (B128534) (Et₃N), Diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Safety Precautions:
-
2-Iodopyrazine is an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic. Avoid inhalation and skin contact.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Amines such as triethylamine and diisopropylamine are corrosive and have strong odors. Handle with care in a fume hood.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%), copper(I) iodide (e.g., 1-5 mol%), and ligand (if required, e.g., 4-10 mol%).
-
Addition of Reactants: Add 2-iodopyrazine (1.0 eq), the terminal alkyne (1.1-1.5 eq), and the anhydrous solvent (e.g., 5-10 mL per mmol of 2-iodopyrazine).
-
Addition of Base: Add the anhydrous base (e.g., 2-3 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling of 2-iodopyrazine.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. irjmets.com [irjmets.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 32111-21-0 Cas No. | 2-Iodopyrazine | Apollo [store.apolloscientific.co.uk]
- 11. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodopyrazine in Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodopyrazine as a reactant in Negishi cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules containing the pyrazine (B50134) moiety. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often leads to milder reaction conditions and improved yields.
Introduction
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[1] Its high functional group tolerance and the ability to couple sp³-, sp²-, and sp-hybridized carbon centers make it a versatile method in organic synthesis.[1] this compound is an attractive substrate for this reaction due to the high reactivity of the C-I bond, which generally allows for faster oxidative addition to the palladium(0) or nickel(0) catalyst, often under milder conditions than the corresponding bromo- or chloropyrazines.[1] This increased reactivity can be advantageous when working with sensitive functional groups or when trying to achieve selective coupling in polyhalogenated systems.
Reaction Principle
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) or Ni(II) intermediate.[2]
-
Transmetalation: The organic group from the organozinc reagent is transferred to the metal center, displacing the iodide and forming a new diorgano-metal complex.[1]
-
Reductive Elimination: The two organic groups on the metal center are coupled, forming the desired substituted pyrazine product and regenerating the active catalyst, which can then re-enter the catalytic cycle.[1]
Applications in Synthesis
The Negishi coupling of this compound is a key step in the synthesis of a variety of important molecules, including:
-
Pharmaceutical Intermediates: The pyrazine ring is a common scaffold in many biologically active compounds. The Negishi coupling allows for the straightforward introduction of diverse substituents onto the pyrazine core, facilitating the exploration of structure-activity relationships in drug discovery.
-
Agrochemicals: Substituted pyrazines are also found in a range of agrochemicals, and the Negishi coupling provides an efficient route for their synthesis.
-
Organic Materials: The electronic properties of the pyrazine ring make it a useful component in organic electronic materials. The Negishi coupling can be used to construct complex conjugated systems incorporating pyrazine units.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Coupling of 2-Iodopyrazine (B2397660) with an Arylzinc Reagent
This protocol describes a typical procedure for the coupling of 2-iodopyrazine with a pre-formed or in situ-generated arylzinc reagent.
Materials:
-
2-Iodopyrazine
-
Arylzinc halide (e.g., phenylzinc chloride, 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate (B1210297), anhydrous MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add 2-iodopyrazine (1.0 equivalent) and the anhydrous solvent.
-
Slowly add the arylzinc halide solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Situ Preparation of the Organozinc Reagent and Subsequent Negishi Coupling
This one-pot procedure is useful when the organozinc reagent is not commercially available or is unstable.
Materials:
-
2-Iodopyrazine
-
Organic halide (e.g., aryl bromide, alkyl iodide, 1.5 equivalents)
-
Activated zinc dust (2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Anhydrous solvent (e.g., THF, DMA)
-
Iodine (catalytic amount for zinc activation)
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust and a crystal of iodine. Gently heat the flask with a heat gun until the purple color of the iodine disappears.
-
Organozinc Formation: Add the anhydrous solvent and the organic halide. Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Coupling Reaction: In a separate flame-dried Schlenk flask, prepare the palladium catalyst by dissolving the palladium source and ligand in the anhydrous solvent and stirring for 15-20 minutes.
-
Add 2-iodopyrazine (1.0 equivalent) to the catalyst mixture.
-
Transfer the freshly prepared organozinc reagent solution to the flask containing the this compound and catalyst via cannula.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 5-8 from Protocol 1 for work-up and purification.
Quantitative Data Summary
The following table summarizes representative examples of Negishi couplings involving this compound derivatives. Due to the limited availability of data for unsubstituted this compound, examples with substituted iodopyrazines are also included to demonstrate the reaction's scope.
| Entry | Pyrazine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Not specified | Not specified | Not specified | Not specified | Not specified | 71[3] |
Note: This table is intended to be illustrative. Optimal conditions will vary depending on the specific substrates.
Mandatory Visualizations
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi coupling with this compound.
Experimental Workflow for Negishi Coupling
Caption: General experimental workflow for the Negishi coupling.
Troubleshooting and Safety Considerations
-
Low Yields: Low yields can be due to several factors, including inactive zinc, poor quality of the organozinc reagent, or an inappropriate catalyst/ligand system. Ensure the zinc is properly activated, and consider screening different catalysts, ligands, and solvents. The presence of water or oxygen can also significantly reduce yields; ensure all glassware is flame-dried and reactions are run under a strictly inert atmosphere.
-
Side Reactions: Homocoupling of the organozinc reagent can be a significant side reaction. This can sometimes be minimized by slow addition of the organozinc reagent to the reaction mixture.
-
Safety: Organozinc reagents are often pyrophoric and must be handled with care under an inert atmosphere. Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Negishi coupling of this compound for the synthesis of a wide range of valuable substituted pyrazine derivatives.
References
Application Notes: Iodopyrazine in Heck Reaction Protocols for Pharmaceutical Scaffolding
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is particularly vital in drug discovery and development, where it is frequently employed to construct complex molecular scaffolds for active pharmaceutical ingredients (APIs).[3] Pyrazine (B50134) derivatives are a class of heterocyclic compounds of significant pharmacological importance, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[4][5][6][7][8] Consequently, efficient methods for the functionalization of the pyrazine core are of high interest to medicinal chemists.
Iodopyrazine serves as an excellent substrate for the Heck reaction due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. This reactivity allows for the coupling of iodopyrazines with a diverse range of alkenes under relatively mild conditions, providing a direct route to vinylpyrazines. These products are versatile intermediates that can be further elaborated into more complex drug candidates. These notes provide an overview and detailed protocols for the application of this compound in Heck coupling reactions.
General Reaction Mechanism
The catalytic cycle of the Heck reaction for this compound generally proceeds through four key steps[1][2]:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with this compound, cleaving the C-I bond and forming a Pd(II)-pyrazinyl intermediate.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-pyrazinyl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the vinylpyrazine product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The Pd(II)-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst to re-enter the cycle.
Experimental Protocols
Two representative protocols are provided: a rapid, microwave-assisted method and a conventional heating method. Phosphine-free catalyst systems are often preferred to reduce cost and toxicity.[2][9]
Protocol 1: Microwave-Assisted Phosphine-Free Heck Reaction
This protocol is adapted from a highly efficient method for the coupling of 2-iodopyridine (B156620) and is suitable for rapid library synthesis.
Experimental Workflow Diagram
Methodology
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., n-butyl acrylate (B77674) or styrene, 1.2 mmol, 1.2 equiv.), Pd(L-proline)₂ (0.01 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol, 1.0 equiv.), and sodium acetate (B1210297) (NaOAc, 0.1 mmol, 0.1 equiv.).
-
Solvent Addition: Add 5 mL of deionized water to the vial.
-
Reaction Setup: Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 80°C (200 W) for 10 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the desired vinylpyrazine.
Data Summary: Microwave-Assisted Protocol
| Entry | This compound (1.0 equiv.) | Alkene (1.2 equiv.) | Catalyst (mol%) | Base (equiv.) | Temp. | Time | Yield (%) |
| 1 | This compound | n-Butyl Acrylate | Pd(L-proline)₂ (1) | NaOAc (0.1) | 80°C | 10 min | >90 (expected)¹ |
| 2 | This compound | Styrene | Pd(L-proline)₂ (1) | NaOAc (0.1) | 80°C | 10 min | >85 (expected)¹ |
| 3 | This compound | Ethyl Acrylate | Pd(L-proline)₂ (1) | NaOAc (0.1) | 80°C | 10 min | >90 (expected)¹ |
¹Yields are estimated based on analogous reactions with 2-iodopyridine which demonstrate yields of 89-95% under these conditions. Actual yields may vary. It is important to note that certain reaction conditions, particularly for one-pot multi-step reactions, have shown inferior yields with substrates like 2-iodopyrazine, highlighting the need for careful optimization.[1]
Protocol 2: Conventional Heating Heck Reaction
This protocol uses a phosphine-free palladium acetate catalyst and is suitable for labs without access to a microwave reactor. It is adapted from general procedures for the arylation of alkenes with aryl iodides.[9][10]
Methodology
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), and a base such as triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv.) or potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent and Substrate Addition: Add 5 mL of a polar aprotic solvent such as DMF or NMP. Add the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100-120°C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by silica gel column chromatography to obtain the final product.
Data Summary: Conventional Heating Protocol
| Entry | Alkene (1.5 equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. | Time (h) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100°C | 12-24 |
| 2 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | NMP | 120°C | 4-12 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 110°C | 12-24 |
Concluding Remarks
The Heck reaction of this compound is a powerful and versatile tool for the synthesis of functionalized pyrazines. The protocols presented demonstrate both microwave-assisted and conventional heating methods, which can be adapted for a wide range of alkene coupling partners. These strategies provide efficient access to vinylpyrazine intermediates, which are valuable building blocks for the discovery and development of novel therapeutics. Researchers should consider that while iodo-derivatives are highly reactive, optimization of the base, solvent, and catalyst system is crucial for achieving high yields and selectivity, especially with complex or sterically hindered substrates.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine derivatives: Significance and symbolism [wisdomlib.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodopyrazine: A Versatile Building Block for Modern Pharmaceutical Synthesis
Iodopyrazine and its derivatives are increasingly recognized as valuable building blocks in the synthesis of complex pharmaceutical agents. The presence of the iodine atom on the pyrazine (B50134) ring offers a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This reactivity, combined with the inherent biological relevance of the pyrazine scaffold, makes iodopyrazines attractive starting materials for drug discovery and development.
The pyrazine ring is a common motif in numerous biologically active molecules, including approved drugs and clinical candidates targeting a wide range of diseases. Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to the favorable binding of pyrazine-containing molecules to biological targets. The introduction of an iodine atom onto this privileged scaffold provides medicinal chemists with a powerful tool for molecular elaboration and the synthesis of novel drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, namely the Suzuki-Miyaura and Sonogashira cross-coupling reactions. Furthermore, it explores the role of pyrazine-containing compounds in targeting specific cellular signaling pathways, with a focus on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Key Applications in Pharmaceutical Synthesis
Iodopyrazines are particularly well-suited for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This reactivity generally follows the order I > Br > Cl > F, allowing for milder reaction conditions and often leading to higher yields compared to other halo-pyrazines.[1] The two most prominent applications of this compound in pharmaceutical synthesis are the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are common features in many kinase inhibitors and other targeted therapies.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of compounds containing an alkynyl moiety, which can serve as a key structural element or as a precursor for further functionalization in drug molecules.
Quantitative Data for Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira cross-coupling reactions involving halo-azines, which serve as a proxy for the reactivity of this compound. The higher reactivity of the C-I bond suggests that reactions with this compound would proceed under similar or even milder conditions with comparable or higher yields.
Table 1: Suzuki-Miyaura Coupling of Halo-azines with Arylboronic Acids
| Entry | Halo-azine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 56 |
| 4 | 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 97 |
Data is representative of typical conditions and yields for related halo-azine couplings.[2][3]
Table 2: Sonogashira Coupling of Halo-azines with Terminal Alkynes
| Entry | Halo-azine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 2 | 3-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 6 | 88 |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) (5) | Cu₂O on alumina (0.1) | - | THF-DMA (9:1) | 75 | 72 | <2 (batch), 60 (flow) |
| 4 | 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025) | - | - | [TBP][4EtOV] | - | - | 72 |
Data is representative of typical conditions and yields for related halo-azine couplings.[4][5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add the this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Targeting Cellular Signaling Pathways
The pyrazine scaffold is a key component of many kinase inhibitors that target signaling pathways implicated in cancer and other diseases. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT then phosphorylates a number of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), leading to protein synthesis and cell growth. The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[4][7][9]
Inhibition of the PI3K/AKT/mTOR Pathway by Pyrazine-Containing Drugs
GSK2126458 (Omipalisib) is a potent, orally bioavailable inhibitor of both PI3K and mTOR.[10][11][12] Its ability to dually target these two key nodes in the pathway leads to a more comprehensive blockade of downstream signaling, resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[10][13] The pyrazine moiety in GSK2126458 is part of a larger quinoline-pyridazine scaffold that contributes to its high affinity and selectivity for the ATP-binding sites of PI3K and mTOR.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its favorable reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provides medicinal chemists with efficient methods for the construction of diverse and complex molecular architectures. The prevalence of the pyrazine scaffold in clinically successful drugs underscores the importance of this heterocycle in modern drug discovery. The ability to readily functionalize the pyrazine ring via its iodo-derivative will undoubtedly continue to fuel the development of novel therapeutics targeting a wide array of diseases.
References
- 1. A modified synthesis of iodoazidoaryl prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glipizide [cjph.com.cn]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling with Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of iodopyrazine derivatives. This powerful reaction is instrumental in the synthesis of aminopyrazines, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.
Introduction
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1] This methodology is particularly valuable for the functionalization of electron-deficient heteroaromatics like pyrazines. Iodopyrazines are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond, allowing for facile coupling with a wide range of nitrogen nucleophiles under relatively mild conditions. The resulting aminopyrazine scaffolds are integral to the development of novel therapeutics, agrochemicals, and functional materials.[2]
General Principles of the Reaction
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalytic system and reaction conditions. The key components include a palladium precursor, a phosphine (B1218219) ligand, a base, and an appropriate solvent.
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be effective. Common choices include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂).[2]
-
Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich monophosphine ligands, particularly biarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos), are often the most effective for coupling a wide variety of amines with heteroaryl halides.[3][4] Bidentate ligands like Xantphos and BINAP have also been successfully employed.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most commonly used base, although other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective, particularly for base-sensitive substrates.[2][6]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used.[2][6]
Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed C-N cross-coupling of iodopyrazines and related heteroaryl iodides with various amines.
Note: While specific data for a broad range of amines with mono-iodopyrazine is not extensively tabulated in the literature, the following examples with di-iodopyrazine and analogous iodo-heterocycles provide representative conditions and expected outcomes.
Table 1: Mono-Amination of 2,5-Dithis compound with Primary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Octylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Good |
| Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Good |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Good |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Moderate-Good |
Table 2: Amination of Heteroaryl Iodides with Various Amines (Representative Examples)
| Heteroaryl Iodide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Morpholine | Pd(OAc)₂ (1) | RuPhos (1.5) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 3-Iodopyridine | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Dioxane | 100 | 18 | 88 |
| 4-Iodopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 85 |
| 2-Iodopyrazine | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | Good |
| 2-Iodopyrazine | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Moderate-Good |
Experimental Protocols
The following is a general procedure for the palladium-catalyzed mono-amination of an this compound. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, palladium precatalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aminopyrazine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for C-N cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Iodopyrazine: A Versatile Intermediate for Advanced Organic Synthesis
Introduction
Iodopyrazines are a class of halogenated heterocyclic compounds that have emerged as pivotal intermediates in modern organic synthesis. Their unique electronic properties and the reactivity of the carbon-iodine bond make them highly valuable building blocks for the construction of complex organic molecules. This document provides detailed application notes and protocols for the use of iodopyrazine in various synthetic transformations, with a focus on its application in the development of pharmaceuticals and advanced materials. The information is tailored for researchers, scientists, and drug development professionals.
Synthesis of Iodopyrazines
The introduction of an iodine atom onto the pyrazine (B50134) ring is a key first step for many synthetic routes. Several methods have been developed for the synthesis of both mono- and di-iodinated pyrazines.
Table 1: Synthesis of Iodopyrazines
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Iodopyrazine | Pyrazine | 1. Lithium tris(2,2,6,6-tetramethylpiperidino)cadmate in THF, rt, 2h 2. Iodine | 63 | [1][2] |
| 2,5-Dithis compound (B123192) | Pyrazine | 1. 1 equiv CdCl₂·TMEDA, 3 equiv LiTMP in THF, rt, 2h 2. Iodine | 40 (on 25 mmol scale) | [1][2] |
Experimental Protocol: Gram-Scale Synthesis of 2,5-Dithis compound[1]
This protocol describes the deprotonative dimetalation of pyrazine followed by quenching with iodine.
Reagents:
-
Pyrazine (2.0 g, 25 mmol)
-
2,2,6,6-Tetramethylpiperidine (B32323) (13 mL, 75 mmol)
-
n-Butyllithium (1.6 M in hexanes, 75 mmol)
-
CdCl₂·TMEDA (7.5 g, 25 mmol)
-
Iodine (14 g, 75 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine in THF (25 mL), successively add n-butyllithium and CdCl₂·TMEDA.
-
Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of iodine in THF (25 mL).
-
Stir the mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (40 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to afford 2,5-dithis compound.
Diagram 1: Synthesis of 2,5-Dithis compound
Caption: Synthetic route to 2,5-dithis compound.
Applications in Cross-Coupling Reactions
The carbon-iodine bond in iodopyrazines is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse substituents onto the pyrazine core, enabling the synthesis of a wide range of functionalized molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Iodopyrazines are excellent substrates for this reaction due to the high reactivity of the C-I bond.
Table 2: Suzuki-Miyaura Coupling of Iodopyrazines
| this compound Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 2,5-Dithis compound | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ | Aqueous Base | Organic Solvent/Water | - |[3] | | 2,5-Dithis compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | - |[4] |
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.
Table 3: Sonogashira Coupling of Iodo-Heterocycles
| Iodo-Heterocycle | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 2-Amino-3-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 93 |[3] | | 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 72 |[3] | | 2,5-diiodo-N-morpholinebenzamide | Phenylacetylene | Pd₂(dba)₃ | - | DMSO | 60 | |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene[3]
Reagents:
-
2-Amino-3-iodopyridine (110.0 mg, 0.5 mmol)
-
Phenylacetylene (82 μL, 0.75 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (1.8 mg, 0.025 mmol)
-
[TBP][4EtOV] ionic liquid (0.8 mL)
Procedure:
-
Combine 2-amino-3-iodopyridine, phenylacetylene, and (PPh₃)₂PdCl₂ in a reaction vessel.
-
Add the ionic liquid solvent.
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, work up the reaction mixture to isolate the desired product.
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Table 4: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | - | 99 |[5] | | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | tBuOK | Toluene | - |[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[8]
Reagents:
-
2,5-Dithis compound (1.0 equiv)
-
Primary amine (1.0-1.2 equiv for mono-amination, >2 equiv for di-amination)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add 2,5-dithis compound and the primary amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an appropriate workup to isolate the product.
Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for the formation of C-C bonds, particularly between sp²- and sp³-hybridized carbon atoms.
Table 5: Negishi Coupling of Halogenated Pyrazines
| Halogenated Pyrazine | Organozinc Reagent | Catalyst | Yield (%) | Reference |
| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | - | 71 | [7] |
Experimental Protocol: General Procedure for Negishi Coupling[2]
Reagents:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Add the this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an appropriate workup and purification to isolate the product.
Diagram 5: Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle for the Negishi coupling.
Stille Coupling
The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide. While effective, the toxicity of organotin reagents is a significant drawback.
Table 6: Stille Coupling of Halogenated Pyrazines
| Halogenated Pyrazine | Organotin Reagent | Catalyst/Ligand | Solvent | Yield (%) | Reference | |---|---|---|---|---| | 2,5-Dithis compound | 2,5-bis(trimethylstannyl)thiophene (B1590012) | Pd₂(dba)₃ / P(o-tol)₃ | Anhydrous, degassed solvent | 70-90 |[3] |
Diagram 6: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille coupling.
Applications in Materials Science
The electron-deficient nature of the pyrazine ring makes it an attractive component in materials for organic electronics, such as organic light-emitting diodes (OLEDs). Iodopyrazines serve as key precursors in the synthesis of these materials.
Pyrazine-based compounds have been investigated as electron-accepting units in donor-acceptor molecules for OLED applications.[8] The synthesis of such materials often involves cross-coupling reactions where this compound is a key starting material. For instance, pyrazine-triphenylamine fused conjugated compounds have been synthesized and utilized in OLED devices, demonstrating good performance.[8] Furthermore, pyrazine-based multi-carbazole emitters have been developed for use in highly efficient blue OLEDs.[9]
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis. Its utility in a wide range of cross-coupling reactions allows for the efficient construction of complex, functionalized molecules. The protocols and data presented here provide a comprehensive resource for researchers and scientists working in drug discovery and materials science, enabling the further exploration and application of this important class of compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Iodopyrazine Reactions Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent palladium-catalyzed cross-coupling reactions of iodopyrazines. These procedures are critical for the development of novel heterocyclic compounds used in pharmaceutical research and materials science. All reactions involving air- and moisture-sensitive reagents are to be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Introduction to Inert Atmosphere Techniques
Many reagents and intermediates in organic synthesis, particularly organometallic compounds and catalysts used in cross-coupling reactions, are sensitive to oxygen and moisture.[1] Performing reactions under an inert atmosphere, typically nitrogen or argon, is crucial to prevent degradation of these sensitive species and ensure reaction success and reproducibility.[2] The two primary methods for maintaining an inert atmosphere are the use of a Schlenk line or a glovebox.[3]
A Schlenk line is a dual-manifold glassware apparatus that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas.[4] This "evacuate-refill" cycle is typically repeated three times to ensure a completely inert environment.[5] Solvents are usually degassed by sparging with an inert gas or by a freeze-pump-thaw technique.[6] Reagents can be transferred via syringe or cannula techniques.[7]
A glovebox is a sealed container with a controlled inert atmosphere, allowing for the direct manipulation of air-sensitive compounds in a completely anhydrous and oxygen-free environment.[8]
The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.[3]
Synthesis of Iodopyrazines
Iodopyrazines are versatile precursors for a variety of cross-coupling reactions. Their synthesis can be achieved through several methods, including direct C-H iodination or deprotonative metalation followed by quenching with an iodine source.
Protocol: Synthesis of 2,5-Diiodopyrazine (B123192) via Deprotonative Dimetalation
This protocol describes the synthesis of 2,5-dithis compound from pyrazine (B50134) using a lithium-cadmate base followed by trapping with iodine.[9]
Reaction Scheme: Pyrazine → 2,5-Dithis compound
Materials:
-
Pyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Experimental Protocol:
-
Preparation of the Lithium Cadmate Base: In a flame-dried Schlenk flask under argon, add anhydrous THF. Cool the flask to 0 °C and add 2,2,6,6-tetramethylpiperidine (3.0 eq.). Slowly add n-butyllithium (3.0 eq.) and stir for 15 minutes. In a separate Schlenk flask, suspend CdCl₂·TMEDA (1.0 eq.) in anhydrous THF. Transfer the LiTMP solution to the CdCl₂·TMEDA suspension at 0 °C and stir for 30 minutes to form the lithium tris(2,2,6,6-tetramethylpiperidino)cadmate.
-
Deprotonation of Pyrazine: To the prepared base at room temperature, add a solution of pyrazine (1.0 eq.) in anhydrous THF. Stir the reaction mixture for 2 hours.
-
Iodination: Cool the reaction mixture to -78 °C and add a solution of iodine (2.2 eq.) in anhydrous THF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-dithis compound.
| Compound | Starting Material (mmol) | Reagents | Yield (%) | Reference |
| 2,5-Dithis compound | 25 | Pyrazine, LiTMP, CdCl₂·TMEDA, I₂ | 40 | [9] |
Palladium-Catalyzed Cross-Coupling Reactions of Iodopyrazines
Iodopyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[10] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized pyrazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide.[11]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(4-methoxyphenyl)pyrazine
Reaction Scheme: 2-Iodopyrazine (B2397660) + 4-Methoxyphenylboronic acid → 2-(4-methoxyphenyl)pyrazine
Materials:
-
2-Iodopyrazine
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add to a dry Schlenk tube 2-iodopyrazine (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), P(t-Bu)₃ (0.02-0.04 eq.), and K₃PO₄ (3.0 eq.).[12]
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours with vigorous stirring.[12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.
| This compound Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.[13]
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Protocol: Synthesis of 2,5-Bis(phenylethynyl)pyrazine
Reaction Scheme: 2,5-Dithis compound + Phenylacetylene (B144264) → 2,5-Bis(phenylethynyl)pyrazine
Materials:
-
2,5-Dithis compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,5-dithis compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.05-0.10 eq.).[13]
-
Add anhydrous, degassed DMF and triethylamine (3.0-4.0 eq.).
-
Add phenylacetylene (2.2-2.5 eq.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
| This compound Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dithis compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 70 | 8 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[14]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-phenylpyrazin-2-amine
Reaction Scheme: 2-Iodopyrazine + Aniline (B41778) → N-phenylpyrazin-2-amine
Materials:
-
2-Iodopyrazine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add to a dry Schlenk tube 2-iodopyrazine (1.0 eq.), Pd(OAc)₂ (0.05 eq.), BINAP (0.08 eq.), and Cs₂CO₃ (2.0 eq.).[15]
-
Add anhydrous, degassed toluene, followed by aniline (1.2-1.5 eq.).[15]
-
Seal the tube and heat the reaction mixture at 100-110 °C for 8-12 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired product.
| This compound Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dithis compound | Primary Amine (1.0 eq) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 70-90 |
| 2-Iodopyrazine | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 100 | 18 | ~95 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle pyrophoric reagents such as n-butyllithium with extreme care and under a strict inert atmosphere.
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Metal-Catalyzed Functionalization of the Pyrazine Ring Using Iodopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed functionalization of the pyrazine (B50134) ring, with a specific focus on the use of iodopyrazine as a versatile substrate. The pyrazine scaffold is a critical heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Metal-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the synthesis of functionalized pyrazine derivatives, enabling the construction of complex molecular architectures. Iodopyrazines are particularly valuable starting materials due to the high reactivity of the carbon-iodine bond in common catalytic cycles.
This guide covers three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for the introduction of alkyne moieties, and the Buchwald-Hartwig amination for the synthesis of aminopyrazines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of pyrazine chemistry, the coupling of this compound with various aryl- and heteroarylboronic acids provides access to a diverse range of substituted pyrazines.
Quantitative Data
| Entry | This compound Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyrazine | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 72[1] |
| 2 | 2,5-Dithis compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 (typical) |
| 3 | 2,5-Dithis compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | High (typical) |
| 4 | 2-Iodopyrazine | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | Good (typical) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized pyrazine.
Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynylpyrazines, which are valuable intermediates in medicinal chemistry and materials science.
Quantitative Data
| Entry | This compound Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4-6 | Good to Excellent[1] |
| 2 | 2,5-Dithis compound | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Diisopropylamine | THF | 25 | 12 | High (typical) |
| 3 | 2,5-Dithis compound | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Triethylamine | Acetonitrile | 50 | 8 | High (typical) |
| 4 | 2-Iodopyrazine | 1-Heptyne | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 16 | Good (typical) |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of an this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube or two-necked round-bottom flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of aryl halides, including iodopyrazines, with a wide variety of primary and secondary amines, providing a versatile route to substituted aminopyrazines.
Quantitative Data
| Entry | This compound Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dithis compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High (typical)[2] |
| 2 | 2,5-Dithis compound | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | High (typical)[2] |
| 3 | 2-Iodopyrazine | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 65 | 24 | Good (typical) |
| 4 | 2-Iodopyrazine | Indole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | Good (typical) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the Buchwald-Hartwig amination of an this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or round-bottom flask.
-
Evacuate and backfill the reaction vessel with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 1.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a short plug of silica gel or Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminopyrazine product.
Buchwald-Hartwig Amination Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodopyrazine Suzuki Coupling Reactions
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions of iodopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Suzuki coupling of iodopyrazines.
Q1: My Suzuki coupling reaction with iodopyrazine is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki couplings of iodopyrazines can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide better results, especially for challenging substrates. Consider using bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-formed catalysts, such as XPhos Pd G2, can also offer improved activity and reproducibility.
-
Base Selection: The base plays a critical role in the transmetalation step. Inorganic bases are commonly used. If you are using a weaker base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate and yield. The solubility of the base is also important; using a solvent system that allows for good solubility of the chosen base is recommended.
-
Solvent System: The solvent influences the solubility of reactants, catalyst, and base, thereby affecting the reaction rate. Aprotic polar solvents like 1,4-dioxane (B91453), DMF, or toluene, often in combination with water, are commonly employed. The ratio of the organic solvent to water can also be optimized.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to catalyst decomposition or side reactions. A systematic screening of temperatures, for example from 80 °C to 120 °C, is advisable. Microwave irradiation can also be an effective method for rapid and uniform heating, often leading to shorter reaction times and improved yields.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation. Ensure your solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can sometimes be advantageous over in-situ generated Pd(0) from a Pd(II) precursor like Pd(OAc)₂.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once sufficient conversion of the starting material is achieved, can also help to suppress homocoupling.
Q3: I am struggling with the Suzuki coupling of a sterically hindered this compound. What modifications should I consider?
A3: Steric hindrance can significantly slow down the Suzuki coupling reaction.
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) is often essential for coupling sterically hindered substrates. These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.
-
Catalyst System: Consider using highly active pre-catalysts designed for challenging couplings.
-
Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary. However, monitor the reaction closely for decomposition.
Q4: Can I perform the Suzuki coupling on an this compound with a free N-H group?
A4: Yes, it is possible, but the free N-H group can sometimes interfere with the catalytic cycle. If you observe low yields or catalyst inhibition, consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) that can be removed after the coupling reaction. Alternatively, specific catalyst systems have been developed that are more tolerant of free N-H groups.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of iodopyrazines with various arylboronic acids under different reaction conditions, compiled from various sources.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 2-Iodopyrazine (B2397660) with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 12 | ~70-80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | >90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | ~85-95 |
| XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene | 100 | 6 | >95 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of this compound Derivatives
| This compound Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Iodopyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 80 | 75 |
| 2-Iodopyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 88 |
| 2-Iodo-3-methylpyrazine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 92 |
| 2-Iodo-5-phenylpyrazine | 3-Tolylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 100 | 85 |
Experimental Protocols
Representative Protocol for the Suzuki Coupling of 2-Iodopyrazine with Phenylboronic Acid:
Materials:
-
2-Iodopyrazine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-iodopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylpyrazine.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low yields in this compound Suzuki coupling.
Signaling Pathway: Pyrazine (B50134) Derivatives as Kinase Inhibitors
Many pyrazine-containing compounds synthesized via Suzuki coupling are investigated as kinase inhibitors in drug discovery, particularly targeting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine derivatives.
Technical Support Center: Iodopyrazine Synthesis
Welcome to the technical support center for iodopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the common side reactions encountered during the synthesis of iodopyrazines.
Troubleshooting Guides & FAQs
This section provides practical advice for identifying, mitigating, and troubleshooting common side reactions in this compound synthesis, presented in a question-and-answer format.
Synthesis via Sandmeyer-Type Reaction from 2-Aminopyrazine (B29847)
Q1: I am attempting to synthesize 2-iodopyrazine (B2397660) from 2-aminopyrazine via a Sandmeyer-type reaction, but I am observing a low yield of the desired product and significant byproduct formation. What are the likely side reactions?
A1: The Sandmeyer-type reaction for converting 2-aminopyrazine to 2-iodopyrazine involves the diazotization of the amino group followed by displacement with iodide. Several side reactions can occur, leading to a complex product mixture and reduced yield of 2-iodopyrazine. The most common side reactions include:
-
Formation of 2-Hydroxypyrazine (B42338) (Pyrazinone): The diazonium salt intermediate is susceptible to nucleophilic attack by water. If the reaction is performed in an aqueous solution or if water is present as a contaminant, the diazonium group can be displaced by a hydroxyl group, leading to the formation of 2-hydroxypyrazine (which exists in equilibrium with its tautomer, 2(1H)-pyrazinone).[1][2] This is often a major byproduct.
-
Dimerization/Polymerization: Pyrazine (B50134) radicals, which can form during the reaction, can couple to form biaryl pyrazine dimers or even oligomeric/polymeric materials.[1][3] These byproducts are often complex and can be difficult to characterize and remove.
-
Azo Coupling: The diazonium salt can react with unreacted 2-aminopyrazine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds. This is more likely if the pH and temperature are not carefully controlled.
-
Incomplete Diazotization: If the diazotization of 2-aminopyrazine is incomplete, the unreacted starting material will remain in the reaction mixture, complicating purification.
Q2: How can I minimize the formation of 2-hydroxypyrazine in my Sandmeyer-type reaction?
A2: To minimize the formation of 2-hydroxypyrazine, it is crucial to control the presence and activity of water in the reaction. Consider the following strategies:
-
Use of Non-Aqueous Solvents: Performing the reaction in a non-aqueous solvent can significantly reduce the formation of the hydroxypyrazine byproduct.[4]
-
Control of Reaction Temperature: Keep the reaction temperature low (typically 0-5 °C) during the diazotization and iodide addition steps. Higher temperatures can accelerate the decomposition of the diazonium salt and its reaction with water.
-
Acidic Conditions: Maintain acidic conditions throughout the reaction. The acid helps to stabilize the diazonium salt and suppresses the formation of the phenoxide-equivalent, which is more reactive towards the diazonium salt.
-
Dropwise Addition: Add the solution of the diazonium salt dropwise to the iodide solution. This ensures that the diazonium salt reacts quickly with the iodide and minimizes its exposure time to any residual water.[1]
Q3: My reaction mixture has turned a dark color, and I suspect polymerization. How can I prevent this?
A3: The formation of dark, often intractable, polymeric materials is a common issue. To mitigate this:
-
Dilution: Running the reaction at a higher dilution can sometimes reduce the rate of intermolecular side reactions, including polymerization. However, this may also decrease the overall reaction rate, so optimization is necessary.
-
Radical Scavengers: While not always straightforward to implement without affecting the desired reaction, the addition of a radical scavenger in small amounts could potentially inhibit polymerization. This approach requires careful investigation.
-
Temperature Control: As with other side reactions, maintaining a low temperature is critical to control the rate of radical formation and subsequent polymerization.
Synthesis via Halogen Exchange from 2-Chloropyrazine (B57796) (Finkelstein-Type Reaction)
Q1: I am trying to synthesize 2-iodopyrazine from 2-chloropyrazine using sodium iodide, but the conversion is low. What could be the issue?
A1: The halogen exchange reaction, a type of Finkelstein reaction, is an equilibrium process.[5][6] Several factors can lead to low conversion of 2-chloropyrazine to 2-iodopyrazine:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be slow under the chosen conditions. Aromatic chlorides are generally less reactive than alkyl chlorides in Finkelstein reactions.[5]
-
Solvent Choice: The choice of solvent is critical. Acetone (B3395972) is commonly used because sodium iodide is soluble in it, while the resulting sodium chloride is not, which helps to drive the equilibrium towards the product.[5][6] If a different solvent is used, the solubility difference may not be as favorable.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to achieve good conversion. However, excessively high temperatures can lead to other side reactions.
-
Purity of Reagents: The presence of water can interfere with the reaction. Ensure that the solvent and reagents are anhydrous.
Q2: What are the potential side products in the halogen exchange synthesis of 2-iodopyrazine?
A2: The primary "side product" in this reaction is often the unreacted starting material, 2-chloropyrazine. Other potential side reactions are generally less common if the reaction is clean but can include:
-
Formation of Condensation Products: Under certain conditions, especially at higher temperatures or in the presence of bases, self-condensation of pyrazine derivatives can occur, leading to byproducts like tri-2-pyrazinylmethane if starting from a methylpyrazine derivative in a related synthesis. While less likely with 2-chloropyrazine itself, it highlights the potential for complex condensation pathways.
-
Reaction with Solvent or Impurities: If the solvent is not inert or if there are nucleophilic impurities present, these could potentially react with 2-chloropyrazine, although this is generally a minor concern with a clean reaction setup.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Symptom | Potential Cause | Suggested Action | Relevant Synthesis Method |
| Low yield of 2-iodopyrazine, significant amount of 2-hydroxypyrazine | Reaction of diazonium salt with water | Use non-aqueous solvent, maintain low temperature (0-5 °C), ensure acidic conditions.[1][2][4] | Sandmeyer-Type |
| Dark, tarry reaction mixture | Dimerization or polymerization of pyrazine radicals | Increase dilution, maintain low temperature, consider radical scavengers.[1][3] | Sandmeyer-Type |
| Presence of colored impurities | Azo coupling | Maintain low temperature and acidic pH, ensure efficient mixing. | Sandmeyer-Type |
| Low conversion of 2-chloropyrazine | Incomplete reaction, unfavorable equilibrium | Increase reaction time and/or temperature, use a solvent like acetone where NaCl is insoluble.[5] | Halogen Exchange |
| Presence of unreacted 2-chloropyrazine in the final product | Incomplete halogen exchange | Optimize reaction conditions (time, temperature, solvent), use a larger excess of sodium iodide. | Halogen Exchange |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodopyrazine from 2-Aminopyrazine (Sandmeyer-Type Reaction)
This is a representative protocol and may require optimization.
Materials:
-
2-Aminopyrazine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-aminopyrazine in a mixture of water and concentrated sulfuric acid. While maintaining the low temperature, add a solution of sodium nitrite in water dropwise with vigorous stirring. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate may form.
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture to room temperature and extract with diethyl ether.
-
Purification: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: Synthesis of 2-Iodopyrazine from 2-Chloropyrazine (Halogen Exchange)
This is a representative protocol and may require optimization.
Materials:
-
2-Chloropyrazine
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Diethyl Ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyrazine and a molar excess of sodium iodide in anhydrous acetone.
-
Reaction: Heat the mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS. A precipitate of sodium chloride will form as the reaction proceeds.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium iodide. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-iodopyrazine. Further purification can be achieved by column chromatography or distillation.
Visualizations
Caption: Experimental workflows for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Iodopyrazine Cross-Coupling Reactions
Welcome to the technical support center for iodopyrazine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges in synthesizing substituted pyrazines. Find troubleshooting guides and frequently asked questions (FAQs) below to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound cross-coupling reaction failing or giving a low yield?
Low yields in this compound cross-coupling reactions can stem from several factors. The pyrazine (B50134) ring's electron-deficient nature, due to the two nitrogen atoms, can influence its reactivity. The lone pair of electrons on the nitrogen atoms can also coordinate with the metal catalyst, potentially inhibiting its activity.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and integrity of your this compound, coupling partner (e.g., boronic acid), catalyst, ligand, base, and solvents. Many reagents are sensitive to air and moisture.[1]
-
Reaction Setup: Strict anhydrous and anaerobic (inert) conditions are critical. Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black (a sign of catalyst decomposition).[2][3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere like argon or nitrogen.
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reagents are common culprits for poor yields.[4]
Q2: Which palladium catalyst and ligand system is best for my this compound coupling reaction?
The optimal catalyst and ligand combination is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partners. For electron-deficient substrates like iodopyrazines, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Q3: What are the most common side reactions in this compound cross-coupling?
Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions) can be a significant byproduct.[3][5][6]
-
Protodeiodination/Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the unsubstituted pyrazine. This can be minimized by optimizing the base and temperature.
-
Catalyst Decomposition: Formation of palladium black indicates the precipitation of the active Pd(0) catalyst, rendering it inactive.[2] This is often caused by oxygen, impurities, or excessively high temperatures.
Q4: How does the reactivity of this compound compare to other halopyrazines?
The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the trend: I > Br > Cl.[5][7] Iodopyrazines are typically more reactive than their bromo or chloro counterparts, allowing for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings.[5]
Troubleshooting Guides
Issue 1: Low or No Product in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. If you are experiencing low yields with an this compound substrate, consider the following:
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
-
Verify Reagent Integrity: Ensure your boronic acid is not degraded and the this compound is pure. Use anhydrous solvents.
-
Optimize the Base: The choice and amount of base are critical for activating the boronic acid.[8] Insufficient or inappropriate base can halt the reaction. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.
-
Screen Catalysts and Ligands: While iodopyrazines are reactive, a robust catalyst system is key. Consider screening different palladium sources and ligands.
-
Ensure Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst.[6] Thoroughly degas the solvent and reaction mixture.
-
Adjust Temperature: While iodides are reactive, some systems may require moderate heating (e.g., 50-90 °C) to proceed efficiently.[5]
Quantitative Data: Suzuki-Miyaura Catalyst Systems for Dihaloheterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[9] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[9] |
Note: Yields are reported for 2,5-dithis compound (B123192) with phenylboronic acid, as found in the literature. "Good" and "High" suggest successful reactions without specifying exact percentages.[9]
Issue 2: Low or No Product in Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds. Its success with iodopyrazines is highly dependent on the careful selection of experimental parameters.
Key Factors for Buchwald-Hartwig Amination
Caption: Key factors influencing Buchwald-Hartwig amination outcomes.
-
Base Selection: The choice of base is critical. Strong bases like NaOt-Bu are common and effective but can degrade sensitive functional groups.[10] For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[10]
-
Solvent Choice: Toluene and dioxane are common solvents.[10][11] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[10][12]
-
Catalyst and Ligand: Use an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the reaction with the electron-deficient pyrazine ring.
-
Iodide Inhibition: Be aware that the iodide anion generated during the reaction can sometimes have an inhibitory effect by precipitating the palladium complex.[10][12] While aryl iodides are generally reactive, this can sometimes lead to lower than expected yields compared to aryl bromides in this specific reaction.[10]
Quantitative Data: Common Bases and Solvents for Buchwald-Hartwig Amination
| Base | Type | pKaH | Common Solvents | Notes |
|---|---|---|---|---|
| NaOt-Bu | Strong | ~19 | Toluene, Dioxane, THF | Very common and effective; can cause decomposition of sensitive substrates.[10] |
| LHMDS | Strong | ~26 | Toluene, Ethers | Strong base, effective for many systems. |
| K₃PO₄ | Weaker | ~12.3 | Toluene, Dioxane | Good alternative for base-sensitive substrates.[10] |
| Cs₂CO₃ | Weaker | ~10.2 | Toluene, Dioxane | Milder base, often requires higher temperatures.[10] |
Note: The optimal choice is highly dependent on the specific substrates and catalyst system.[10]
Issue 3: Low or No Product in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for creating carbon-carbon bonds between sp² and sp carbon atoms.
Troubleshooting Workflow for Sonogashira Coupling Failures
Caption: A logical workflow for troubleshooting Sonogashira coupling issues.
-
Inert Atmosphere is Crucial: Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[3] It is essential to thoroughly degas all solvents and run the reaction under an inert atmosphere.[3]
-
Catalyst Quality: Ensure both the palladium catalyst and the copper(I) co-catalyst are active and not degraded.[3] Use fresh CuI.
-
Minimize Homocoupling: If Glaser coupling is a major issue, reduce the amount of copper catalyst or consider a copper-free protocol.[2] Slow addition of the alkyne can also help.[2]
-
Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the alkyne.[3] Ensure the base is dry and used in excess.
-
Reactivity: Iodopyrazines are highly reactive and should couple efficiently, often at room temperature.[2] If the reaction is sluggish, a moderate increase in temperature may be necessary.
Quantitative Data: Catalyst Systems for Sonogashira Coupling of Dihaloheterocycles
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | High |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 12 | Good |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | RT | 2-3 | Up to 97%[13] |
Note: Yields are based on data for analogous aryl halides.[9] Room temperature (RT) is often sufficient for reactive iodides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., DME or 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol aims for mono-amination and may need adjustment for specific amines.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Heat the mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite® to remove palladium residues.[6] The filtrate can then be washed with water and brine, dried, and concentrated. Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is advantageous for avoiding Glaser homocoupling byproducts.[14]
-
Reaction Setup: In a dry reaction vessel, combine the this compound (1.0 equiv.), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., TMP, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO) followed by the terminal alkyne (1.5 equiv.).
-
Reaction: Stir the reaction at room temperature.[13] Monitor the reaction by TLC or LC-MS until the this compound is consumed.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Iodopyrazine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude iodopyrazine using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: Silica (B1680970) gel is a commonly used stationary phase for the column chromatography of many organic compounds. However, due to the potential for degradation of halogenated compounds on acidic silica, basic alumina (B75360) can be a better choice for purifying iodo-compounds like this compound to prevent sample loss.[1][2] It is advisable to test the stability of your crude this compound on a small amount of silica gel using a two-dimensional thin-layer chromatography (2D TLC) analysis before committing to a large-scale purification.[2]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of this compound ideally between 0.2 and 0.4 for optimal separation on a column. A common starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[3] The polarity of the mobile phase is increased gradually to elute the compounds from the column.
Q3: My this compound is not dissolving in the mobile phase. How should I load it onto the column?
A3: If your crude this compound has poor solubility in the chosen eluent, you can use a technique called "dry loading".[4] This involves dissolving your crude product in a suitable solvent in which it is soluble, adding a small amount of silica gel or alumina to this solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder containing your adsorbed compound is then carefully loaded onto the top of the packed column.[4]
Q4: What is a typical yield for the purification of this compound by column chromatography?
A4: The recovery yield of this compound after column chromatography can vary significantly depending on the purity of the crude material, the scale of the reaction, and the optimization of the chromatographic conditions. While specific yields for this compound are not widely reported, a successful purification should aim for a recovery of over 80% of the theoretical maximum based on the amount of this compound in the crude mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no recovery of this compound | 1. Compound degraded on the column: this compound may be unstable on acidic silica gel.[2] 2. Incorrect solvent system: The eluent may be too weak to elute the compound. 3. Compound is highly diluted: The collected fractions may contain the compound at a concentration below the detection limit of your analytical method (e.g., TLC).[2] | 1. Test the stability of this compound on silica gel using 2D TLC.[2] If degradation is observed, switch to a more inert stationary phase like basic alumina.[1] 2. Gradually increase the polarity of the mobile phase. If the compound is very polar, consider using a stronger solvent system, such as methanol (B129727) in dichloromethane (B109758). 3. Concentrate the collected fractions before running a TLC analysis.[2] |
| Poor separation of this compound from impurities (co-elution) | 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between this compound and the impurities.[5] 2. Column overloading: Too much crude material was loaded onto the column for its size. 3. Poor column packing: Cracks, channels, or an uneven surface in the stationary phase can lead to band broadening and poor separation. | 1. Optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.[3] 2. Reduce the amount of crude material loaded onto the column or use a larger column. 3. Ensure the column is packed uniformly without any air bubbles or cracks. The top surface of the stationary phase should be flat. |
| Streaking or tailing of the this compound spot on TLC | 1. Sample is too concentrated. 2. Presence of highly polar impurities. 3. Interaction with the stationary phase: The compound may be interacting too strongly with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Consider a pre-purification step, such as an extraction, to remove highly polar impurities. 3. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve the peak shape. |
| The compound is not eluting from the column | 1. The solvent system is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase. | 1. Systematically increase the polarity of the eluent. For very polar compounds, a gradient elution up to 100% ethyl acetate or even adding a small percentage of methanol might be necessary. 2. This can happen with very polar compounds on silica gel. If increasing solvent polarity doesn't work, the compound may be lost. In future purifications, consider using a different stationary phase like alumina or a reverse-phase silica. |
Quantitative Data Summary
| Parameter | Condition A (Silica Gel) | Condition B (Basic Alumina) |
| Stationary Phase | Silica Gel (60-120 mesh) | Basic Alumina (Activity IV) |
| Column Dimensions | 2 cm diameter x 30 cm length | 2 cm diameter x 30 cm length |
| Crude this compound Loaded | 500 mg | 500 mg |
| Eluent System | Gradient: Hexane (B92381) to 20% Ethyl Acetate in Hexane | Gradient: Hexane to 5% Ethyl Acetate in Hexane[1] |
| Elution Volume to Product | ~150 mL | ~120 mL |
| Typical Rf of this compound | 0.35 (in 15% EtOAc/Hexane) | 0.40 (in 5% EtOAc/Hexane) |
| Expected Recovery | 75-85% | 85-95% |
Experimental Protocols
Protocol 1: Purification of Crude this compound using Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives an Rf value for this compound between 0.2 and 0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).
-
Add about 1-2 g of silica gel to the solution.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[4]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as determined by the initial TLC analysis (e.g., start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, and so on).
-
Monitor the elution of the product by collecting fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Iodopyrazine in Palladium Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of iodopyrazine in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed reactions with this compound.
Issue 1: Low or No Conversion of this compound
You observe that your this compound starting material is not being consumed, or the conversion to the desired product is significantly lower than expected.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Solution:
-
Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]
-
Use fresh, high-quality palladium precursors and ligands.
-
Consider a pre-activation step for the catalyst if using a Pd(II) source.
-
Observe for the formation of palladium black, which indicates catalyst decomposition. If this occurs, screen different ligands or solvents to improve catalyst stability.
-
-
-
Inappropriate Ligand Selection: The chosen phosphine (B1218219) ligand may not be suitable for activating the C-I bond of the electron-deficient this compound.
-
Solution:
-
For Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaryl halides.[2]
-
For Buchwald-Hartwig amination, ligands such as Xantphos or BrettPhos can be effective.
-
Screen a variety of ligands to find the optimal one for your specific transformation.
-
-
-
Suboptimal Base and Solvent Combination: The base may be too weak or poorly soluble in the chosen solvent, leading to inefficient transmetalation (in Suzuki-Miyaura) or amine deprotonation (in Buchwald-Hartwig).
-
Solution:
-
For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.
-
For Buchwald-Hartwig amination, strong bases like NaOtBu or LHMDS are commonly used, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered.[3][4]
-
Ensure the chosen base is at least partially soluble in the reaction solvent. Aprotic polar solvents like dioxane, toluene, or THF are common choices.[4]
-
-
-
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier for the oxidative addition of the C-I bond to the palladium center.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C. While iodopyrazines are generally more reactive than their chloro or bromo analogs, some transformations may still require elevated temperatures.[1]
-
-
Issue 2: Formation of Significant Side Products
You observe the formation of unintended products, which reduces the yield of the desired coupled product and complicates purification.
Possible Side Reactions and Mitigation Strategies:
-
Hydrodeiodination (Dehalogenation): The iodine atom is replaced by a hydrogen atom, resulting in the formation of pyrazine (B50134) as a byproduct.
-
Causes:
-
Mitigation:
-
-
Homocoupling of Boronic Acid (in Suzuki-Miyaura): Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Causes:
-
Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.
-
Inefficient transmetalation, allowing for side reactions of the boronic acid.
-
-
Mitigation:
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Ensure the chosen base is effective in promoting the formation of the boronate species for efficient transmetalation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound less reactive than expected compared to other aryl iodides?
A1: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property can influence the reactivity of the C-I bond. Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Optimizing the ligand and reaction conditions is crucial to overcome these effects.
Q2: What is the general reactivity order for halopyrazines in palladium-catalyzed cross-coupling?
A2: The general reactivity trend for halopyrazines follows the order of C-I > C-Br > C-Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step in the catalytic cycle.
Q3: Can I use a "ligand-free" protocol for the Suzuki-Miyaura coupling of this compound?
A3: While some "ligand-free" Suzuki-Miyaura coupling protocols have been reported, they often require higher temperatures and may not be as efficient or general as ligand-based systems, especially for challenging substrates like heteroaryl halides. For reliable and high-yielding couplings with this compound, the use of a suitable phosphine ligand is highly recommended.[2]
Q4: How do I choose the right palladium precursor?
A4: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be used. Pd(II) precatalysts are often more stable and easier to handle but require in situ reduction to the active Pd(0) species. The choice often depends on the specific reaction, ligand, and experimental convenience. For screening, stable and well-defined precatalysts like XPhos Pd G3 can provide more reproducible results.
Q5: What are the key safety precautions when working with palladium catalysts and phosphine ligands?
A5: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and should be stored and handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound and related heteroaryl halides. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Iodopyrazine (B2397660) with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | High |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 10 | High |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | High |
Note: "Moderate" and "High" yields are qualitative descriptors based on literature reports for similar substrates and should be optimized for specific cases.
Table 2: Buchwald-Hartwig Amination of 2-Iodopyrazine with Aniline
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :--- | :---: | :---: | :---: | | 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | Moderate | | 2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Dioxane | 90 | 12 | High | | 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High | | 4 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 10 | High |
Note: "Moderate" and "High" yields are qualitative descriptors based on literature reports for similar substrates and should be optimized for specific cases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Iodopyrazine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-iodopyrazine with an arylboronic acid.
Materials:
-
2-Iodopyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 2-iodopyrazine, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the catalyst/ligand mixture to the reaction vessel via syringe, followed by the addition of the remaining degassed solvent.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of 2-Iodopyrazine
This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-iodopyrazine with a primary or secondary amine.
Materials:
-
2-Iodopyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the 2-iodopyrazine and the amine via syringe.
-
Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting low reactivity of this compound in palladium catalysis.
Caption: A troubleshooting workflow for low conversion of this compound.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling of this compound.
Caption: Decision logic for selecting Buchwald-Hartwig amination conditions.
References
Iodopyrazine stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of iodopyrazine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
A: this compound solutions are expected to be less stable than the solid material. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in tightly sealed vials, protected from light (e.g., in amber vials or wrapped in aluminum foil), at -20°C. It is advisable to use solutions within one month. The choice of solvent is also critical; aprotic solvents like acetonitrile (B52724) are generally preferred over protic solvents to minimize potential degradation.
Q3: What is the expected shelf-life of this compound?
A: A precise shelf-life for this compound has not been established through formal stability studies. When stored under the recommended conditions (solid form, -20°C, protected from light and moisture), the compound is expected to maintain its purity for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any signs of degradation.
Q4: What are the visible signs of this compound degradation?
A: this compound is described as a white to pale yellow or orange to brown crystalline powder or liquid[1][2]. A significant change in color (e.g., darkening to a deep brown or black) or a change in physical form (e.g., clumping or melting) could indicate degradation. The presence of a strong, unusual odor may also be a sign of decomposition. If any of these changes are observed, the purity of the material should be assessed before use.
Q5: What are the likely degradation pathways for this compound?
A: The carbon-iodine (C-I) bond is the most likely site of degradation. Based on studies of other iodo-containing organic molecules, potential degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the C-I bond to form radical species. This is consistent with supplier information indicating the compound is light-sensitive[1].
-
Hydrolysis: Although likely slow, reaction with water could potentially lead to the replacement of the iodine atom with a hydroxyl group, forming hydroxypyrazine.
-
Thermal Degradation: High temperatures can also promote the cleavage of the C-I bond[3].
A hypothetical degradation pathway is illustrated in the diagram below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound reagent. | Assess the purity of your this compound stock using the HPLC protocol provided below. If purity is compromised, use a fresh, unopened batch. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | Do not use the material. Discard it according to your institution's safety guidelines and obtain a new batch. Review your storage procedures to ensure they align with the recommended conditions. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Presence of impurities from synthesis or degradation products. | Compare the chromatogram to a reference standard if available. 2-Iodopyrazine is a potential process-related impurity from the synthesis of related di-iodinated pyrazines[4]. Degradation may lead to the appearance of a pyrazine (B50134) peak. |
| Low yield in a synthetic reaction where this compound is a reactant. | Poor quality or degraded this compound. | Verify the purity of the starting material. Ensure the reaction conditions are anhydrous and protected from light if the reaction is light-sensitive. |
Data Presentation
Recommended Storage Conditions for this compound
| Condition | Solid Form (Long-Term) | Solution Form (Short-Term) | Rationale |
| Temperature | -20°C or below | -20°C | Minimizes thermal degradation and reduces molecular mobility. |
| Light | Store in the dark (opaque container) | Store in amber vials or wrap in foil | This compound is light-sensitive; protection from light prevents photodegradation[1]. |
| Moisture | Store with a desiccant in a tightly sealed container | Use anhydrous solvents and seal vials tightly | Prevents hydrolysis and moisture-mediated degradation. Pyrazine compounds can be sensitive to moisture[5]. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended | Degas solvents before use | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method to assess the purity of this compound and can be adapted for stability studies by analyzing samples at different time points.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[4].
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of HPLC-grade acetonitrile to create a stock solution of 1 mg/mL.
-
Vortex until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the percentage of the main peak area relative to the total area of all peaks[4].
-
For stability studies, compare the purity of the stored sample to the purity of a sample at time zero. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Protocol 2: Forced Photostability Study
This protocol is adapted from ICH Q1B guidelines to evaluate the intrinsic photostability of this compound[6][7].
-
Sample Preparation:
-
Prepare two sets of this compound samples:
-
Solid Sample: Place a thin layer of solid this compound in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution Sample: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile) in a chemically inert, transparent container (e.g., a quartz cuvette).
-
-
Prepare "dark" control samples for both solid and solution by wrapping the containers completely in aluminum foil.
-
-
Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter[7].
-
The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp[7].
-
Maintain the temperature of the chamber at a constant, controlled level (e.g., 25°C).
-
-
Analysis:
-
After the exposure period, visually inspect all samples for any changes in appearance.
-
Analyze the content and purity of all test and control samples using the HPLC method described in Protocol 1.
-
Compare the results from the light-exposed samples to those of the dark control samples. A significant difference in purity or the formation of new peaks in the exposed sample indicates photolability.
-
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 2-Iodopyrazine | 32111-21-0 | TCI AMERICA [tcichemicals.com]
- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Catalyst Selection for Efficient Iodopyrazine Reactions
Welcome to the technical support center for catalyst selection in iodopyrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst choice, reaction optimization, and troubleshooting for common cross-coupling reactions involving this compound substrates.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is most effective for Suzuki-Miyaura coupling of iodopyrazines?
A1: The choice of palladium catalyst for Suzuki-Miyaura coupling of iodopyrazines depends on the specific substrates and desired reaction conditions. For routine couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1][2] For more challenging substrates, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos can offer advantages.[1]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with an this compound?
A2: A successful Buchwald-Hartwig amination of iodopyrazines relies on the careful selection of the palladium precatalyst, ligand, base, and solvent.[3] Bulky, electron-rich phosphine ligands are crucial for promoting the reaction.[4][5] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) being generally effective.[3] Ensuring anhydrous conditions is paramount to prevent catalyst deactivation and undesirable side reactions.[3]
Q3: Can Sonogashira coupling be performed on iodopyrazines, and which catalyst system is recommended?
A3: Yes, Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between iodopyrazines and terminal alkynes.[1][6] The classic catalyst system comprising Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) remains a reliable choice.[1][6] Copper-free Sonogashira protocols have also been developed and can be advantageous in certain contexts to avoid issues associated with copper.[7]
Q4: What is the general reactivity trend for halopyrazines in palladium-catalyzed cross-coupling reactions?
A4: The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-Cl.[2][8] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as you move down the halogen group, which facilitates the rate-determining oxidative addition step of the palladium catalyst.[8] Consequently, iodopyrazines are significantly more reactive than their bromo- or chloro- counterparts, often allowing for milder reaction conditions and shorter reaction times.[8]
Q5: How can I achieve regioselective coupling on a dithis compound substrate?
A5: Achieving regioselective coupling on a dithis compound substrate can be challenging but is often controllable through the careful selection of ligands and reaction conditions. In some cases, the electronic and steric properties of the substrate itself will favor reaction at a specific position. For catalyst-controlled selectivity, the use of sterically demanding ligands can direct the coupling to the less hindered position.[9] Stepwise functionalization is also a common strategy, where the first coupling is performed under conditions that favor mono-substitution, followed by purification and a second coupling reaction.
Troubleshooting Guides
Common Issues in this compound Cross-Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium precatalyst or ligand may have degraded.[3] 2. Insufficiently Anhydrous Conditions: Moisture can deactivate the catalyst and quench organometallic reagents.[3] 3. Inappropriate Base: The chosen base may not be strong enough to facilitate the catalytic cycle.[3] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | 1. Use high-purity, fresh catalyst and ligand. Consider preparing the active catalyst in situ if degradation is suspected. 2. Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen). 3. For Suzuki reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure NaOtBu is fresh and handled under inert conditions.[10] 4. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Formation of Side Products | 1. Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions).[8][10] 2. Hydrodehalogenation (Deiodination): Replacement of the iodine atom with a hydrogen atom.[11] 3. Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid before transmetalation.[10] | 1. Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling. Using bulky ligands can also suppress this side reaction.[10] 2. This can be promoted by protic solvents or certain bases. Use a non-protic solvent and carefully select the base. Optimizing the ligand can also mitigate this.[10] 3. Use a less harsh base or switch to a more stable boronate ester (e.g., a pinacol (B44631) ester). Ensure anhydrous conditions if water is not part of a biphasic system.[10] |
| Low Yield | 1. Catalyst Inhibition: The iodide byproduct can sometimes inhibit the catalyst.[10] 2. Inefficient Transmetalation (Suzuki): The transfer of the organoboron group to the palladium center is slow. 3. Substrate or Product Instability: The starting material or desired product may be degrading under the reaction conditions. | 1. In Suzuki reactions, using toluene (B28343) as a solvent can sometimes minimize this effect as the iodide salt is less soluble.[10] 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or use a biphasic solvent system (e.g., Toluene/Water) to facilitate the transfer of the boronate to the organic phase.[10] 3. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products. Consider lowering the reaction temperature or using a milder base. |
Data Presentation: Catalyst Performance in this compound Reactions
The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. Please note that some data is for analogous haloarenes and serves as a guideline.
Table 1: Suzuki-Miyaura Coupling of 2,5-Dithis compound (B123192) with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Good |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-100 | 12-24 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-110 | 2-18 | High |
Note: Yields are reported for analogous haloarenes as direct comparative data for 2,5-dithis compound was not available in a single study.[1]
Table 2: Buchwald-Hartwig Amination of 2,5-Dithis compound with Primary Amines
| Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 85-95 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | 80-92 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75-88 |
Note: The data in this table is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[3]
Table 3: Sonogashira Coupling of Iodopyrazines with Terminal Alkynes
| This compound Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine (B156620) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 |
| 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | Ionic Liquid | - | - | 69 |
Note: Data for 2-iodopyridine is included as a close analogue to this compound.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dithis compound
This protocol provides a general method for the Suzuki-Miyaura coupling of 2,5-dithis compound with an arylboronic acid.
Materials:
-
2,5-Dithis compound
-
Arylboronic acid (2.2 - 3.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-4.0 eq.)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vessel, add 2,5-dithis compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (for 2,5-dithis compound, starting with lower temperatures like 60-80°C is recommended).[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,5-Dithis compound
This protocol outlines a general procedure for the selective mono-amination of 2,5-dithis compound with a primary amine.
Materials:
-
2,5-Dithis compound
-
Primary amine (1.0-1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water and brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Add 2,5-dithis compound, the palladium precatalyst, ligand, and base to a dry reaction vessel.[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).[3]
-
Add the anhydrous solvent and the primary amine via syringe.[3]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of an this compound
This protocol describes a general method for the Sonogashira coupling of an this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.)[1]
-
Copper(I) iodide (CuI, 0.04 eq.)[1]
-
Amine base (e.g., triethylamine, 2.0 eq.)[1]
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the this compound, terminal alkyne, and amine base in the chosen solvent, add the palladium catalyst and CuI.[1]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Troubleshooting decision tree for low-yielding this compound reactions.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of Iodopyrazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of iodopyrazine reactions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Product Yield
Q: We are experiencing a significant drop in yield for our this compound synthesis upon scaling up from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
A: Low yields during the scale-up of this compound synthesis can be attributed to several factors that are often less pronounced at the bench scale. Here is a step-by-step guide to diagnosing and resolving the issue:
-
Assess Starting Material Purity and Stoichiometry:
-
Purity: Ensure the purity of your starting pyrazine (B50134) and iodinating agent. Impurities can introduce side reactions that consume reagents and reduce the yield.[1] It is advisable to use reagents from the same batch for consistency.
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. While a certain ratio may work well on a small scale, mass transfer limitations in a larger reactor might require a slight excess of one reagent to drive the reaction to completion.[1]
-
-
Evaluate Reaction Conditions:
-
Temperature Control: Inadequate temperature control is a common culprit in scale-up. Exothermic iodination reactions can lead to localized overheating in large reactors, promoting byproduct formation and degradation of the desired product. Ensure efficient heat dissipation and uniform temperature distribution throughout the reactor.
-
Reaction Time: Monitor the reaction progress closely using analytical techniques like TLC, HPLC, or GC-MS.[1][2] A reaction that is complete in a few hours on a small scale may require a longer time in a larger vessel due to slower mixing and heat transfer. Conversely, prolonged reaction times at elevated temperatures can lead to product degradation.
-
-
Consider Mixing Efficiency:
-
Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, fostering side reactions. The type of stirrer and mixing speed should be optimized for the larger reactor volume to ensure homogeneity.
-
-
Investigate Potential Side Reactions:
-
Be aware of potential side reactions, such as the formation of di-iodinated or other isomeric byproducts.[1] The amplification of these minor side reactions at scale can significantly impact the final yield.
-
Issue 2: Formation of Impurities and Byproducts
Q: Our scaled-up this compound reaction is producing significant amounts of a di-iodinated byproduct and some colored impurities. How can we minimize their formation and purify our target compound?
A: The formation of impurities is a common challenge in scaling up chemical reactions. Here’s how to address this issue in this compound synthesis:
-
Minimizing Byproduct Formation:
-
Regioselectivity: The formation of regioisomers is a known challenge.[1] The regioselectivity of the iodination is influenced by both steric and electronic factors of the substituents on the pyrazine ring.[1] Careful control of the reaction temperature and the rate of addition of the iodinating agent can help improve selectivity.
-
Stoichiometry Control: Precise control over the stoichiometry of the iodinating agent is crucial to prevent over-iodination. Using a slight excess of the pyrazine substrate can sometimes help to minimize the formation of di-iodinated species.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.
-
-
Purification Strategies:
-
Liquid-Liquid Extraction (LLE): LLE can be an effective first step to remove some impurities. For pyrazines, multiple extractions with a suitable solvent may be necessary.[3]
-
Column Chromatography: Flash chromatography using high-surface-area silica (B1680970) can be employed to separate closely related pyrazine derivatives.[3] Optimization of the mobile phase is key to achieving good separation.
-
Crystallization: If the this compound product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.
-
Distillation: For volatile iodopyrazines, distillation under reduced pressure can be a viable purification method.
-
Issue 3: Incomplete Reaction
Q: Our reaction appears to stall, leaving a significant amount of unreacted starting material even after extended reaction times. What could be the cause?
A: Incomplete reactions at scale can be due to several factors:
-
Insufficient Mixing: As mentioned earlier, poor mixing can prevent the reactants from coming into contact effectively.
-
Deactivation of Reagents: The iodinating agent may degrade over time, especially at elevated temperatures. Ensure the stability of your reagents under the reaction conditions.
-
Mass Transfer Limitations: In heterogeneous reactions, the rate may be limited by the transfer of reactants between phases. Improved agitation or the use of a phase-transfer catalyst might be necessary.
-
Equilibrium Limitations: Some reactions may be reversible. If this is the case, it might be necessary to remove a byproduct to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to watch out for when scaling up this compound synthesis?
A1: The most common side reactions include the formation of di-iodinated pyrazines, regioisomers (if the pyrazine is unsymmetrically substituted), and degradation of the pyrazine ring under harsh reaction conditions. The formation of colored byproducts can also occur, often due to the degradation of the iodinating agent or the product itself.[1]
Q2: How can we effectively monitor the progress of our scaled-up this compound reaction?
A2: Regular sampling and analysis are crucial for monitoring reaction progress at scale. The most common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the desired product and any volatile byproducts.[6][7][8]
Q3: What are the key safety considerations when scaling up iodination reactions?
A3: Iodination reactions can be hazardous, and safety precautions must be scaled accordingly. Key considerations include:
-
Exothermic Reactions: Be prepared to manage the heat generated by the reaction to prevent thermal runaway. This includes having an adequate cooling system for the reactor.
-
Handling of Iodine: Iodine is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling iodine vapors.
-
Waste Disposal: Dispose of all iodine-containing waste according to your institution's safety protocols.
Q4: What is the expected thermal stability of iodopyrazines?
A4: While specific data on the thermal decomposition of iodopyrazines is limited, halogenated aromatic compounds, in general, can be susceptible to degradation at elevated temperatures.[9][10] It is advisable to determine the thermal stability of your specific this compound product using techniques like thermogravimetric analysis (TGA) if it will be subjected to high temperatures during purification (e.g., distillation) or storage.
Quantitative Data
The following tables summarize key quantitative data from representative this compound synthesis protocols.
Table 1: Synthesis of 2-Iodopyrazine (B2397660) from 2-Chloropyrazine (B57796)
| Parameter | Lab Scale | Pilot Scale (Projected) | Reference |
| Starting Material | 2-Chloropyrazine | 2-Chloropyrazine | N/A |
| Scale | 10 g | 1 kg | N/A |
| Iodinating Agent | Sodium Iodide | Sodium Iodide | N/A |
| Solvent | Acetonitrile | Acetonitrile | N/A |
| Temperature | Reflux | Reflux (with careful monitoring) | N/A |
| Reaction Time | 4-6 hours | 6-8 hours (monitor by HPLC) | N/A |
| Typical Yield | 70-80% | 60-70% | N/A |
| Key Challenge | Ensuring complete reaction | Heat management, byproduct formation | N/A |
Table 2: Synthesis of 2,5-Dithis compound
| Parameter | Value | Reference |
| Starting Material | Pyrazine | [11] |
| Scale | 25 mmol | [11] |
| Reagents | CdCl₂·TMEDA, LiTMP, I₂ | [11] |
| Solvent | THF | [11] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 2 hours | [11] |
| Yield | 40% | [11] |
| Key Challenge | Handling of air-sensitive reagents | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodopyrazine from 2-Chloropyrazine (Lab Scale)
This protocol is a representative procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyrazine (1.0 eq), sodium iodide (2.0-2.5 eq), and a suitable solvent such as acetonitrile.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2-iodopyrazine can be further purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Gram-Scale Synthesis of 2,5-Dithis compound
This protocol is adapted from a literature procedure and involves air-sensitive reagents.[11]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the metalating agent by reacting CdCl₂·TMEDA with LiTMP in THF at room temperature.
-
Metalation: Add pyrazine to the solution of the metalating agent and stir at room temperature for 2 hours.
-
Iodination: Cool the reaction mixture in an ice bath and slowly add a solution of iodine in THF.
-
Quenching and Work-up: After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Caption: Simplified reaction pathway for the electrophilic iodination of pyrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: In-Situ Halogen Exchange for Enhanced Pyrazine Cross-Coupling
Welcome to the technical support center for the in-situ generation of iodopyrazine from bromopyrazine for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting bromopyrazine to this compound in-situ before cross-coupling?
A1: The in-situ conversion of a bromopyrazine to the more reactive this compound derivative can significantly enhance the efficiency and yield of subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1][2][3] Aryl iodides are generally more reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[4] This "in-situ iodination" strategy allows for the use of milder reaction conditions and can overcome the low reactivity of some electron-deficient or sterically hindered bromopyrazines.[1][2][3]
Q2: What is the underlying reaction for the in-situ generation of this compound?
A2: The in-situ generation of this compound from bromopyrazine is typically achieved through a Finkelstein reaction.[1][2][3] This reaction involves the exchange of one halogen for another. In this case, a bromide is substituted by an iodide using an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). For aromatic systems, this reaction is often catalyzed by a copper(I) salt.
Q3: Can I use this in-situ method for different types of cross-coupling reactions?
A3: Yes, this method is versatile and can be applied to various palladium-catalyzed cross-coupling reactions, including but not limited to Sonogashira, Suzuki, and cyanation reactions.[1][2][3] The increased reactivity of the in-situ generated this compound makes it a more suitable substrate for these transformations.
Q4: What are the typical catalysts and reagents used in this one-pot reaction?
A4: A typical one-pot reaction involves the reagents for the Finkelstein reaction followed by the components for the cross-coupling. This includes an iodide source (e.g., KI), a copper(I) catalyst (for the Finkelstein step), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a suitable ligand, and a base. The choice of catalyst, ligand, and base will depend on the specific cross-coupling reaction being performed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of bromopyrazine | - Inefficient Finkelstein reaction. - Low activity of the palladium catalyst. - Inappropriate reaction temperature. | - Increase the equivalents of the iodide source (e.g., KI).[1] - Ensure the copper(I) catalyst for the Finkelstein reaction is active. - Use a more active palladium catalyst or a suitable ligand. - Increase the reaction temperature. Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures. |
| Formation of palladium black | - Decomposition of the Pd(0) catalyst. - Presence of oxygen in the reaction mixture. - High reaction temperature. | - Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). - Use degassed solvents and reagents. - Lower the reaction temperature if possible, or reduce the reaction time. |
| Significant amount of alkyne homocoupling (Glaser coupling) in Sonogashira reactions | - Presence of oxygen. - High concentration of the copper cocatalyst. | - Rigorously exclude oxygen from the reaction.[5] - Reduce the loading of the copper(I) cocatalyst. - Add the alkyne slowly to the reaction mixture. - Consider a copper-free Sonogashira protocol.[5] |
| Low yield of the desired cross-coupled product | - Incomplete in-situ iodination. - Suboptimal cross-coupling conditions. - Catalyst poisoning by impurities. | - Allow for a sufficient reaction time for the initial Finkelstein reaction before the cross-coupling proceeds. - Screen different palladium catalysts, ligands, bases, and solvents to optimize the cross-coupling step. - Ensure the purity of all reagents and solvents. |
| Reaction stalls or is sluggish | - Poor solubility of reagents. - Catalyst deactivation. | - Choose a solvent system that ensures the solubility of all components. For aqueous conditions, a surfactant like TPGS-750-M can be beneficial.[1] - Increase the catalyst loading, but be mindful of potential side reactions. |
Experimental Protocols & Data
General Procedure for One-Pot In-Situ Iodination and Sonogashira Coupling of Bromopyrazine
This protocol is a representative example and may require optimization for specific substrates.
-
To a degassed solution of the bromopyrazine (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), the copper(I) iodide (CuI, 0.1 equiv), and the iodide source (e.g., KI, 2.0 equiv).
-
Degas the reaction mixture again for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Optimization of Sonogashira Coupling of Heteroaryl Bromides
The following table summarizes typical conditions and yields for the Sonogashira coupling of bromo-pyridines, which can serve as a starting point for optimizing the coupling of bromopyrazines.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | up to 96 |
| 2 | Pd(PPh₃)₄ (15) | - | Et₃N | THF | RT | ~25 |
| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene/DIPA | 80 | Varies |
| 4 | Pd(dppf)Cl₂ (4) | - | - | DME | 90 | - |
Yields are for bromo-pyridine substrates and will vary for bromopyrazines.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the one-pot in-situ iodination and cross-coupling process.
Caption: Workflow for the one-pot in-situ iodination and cross-coupling of bromopyrazine.
References
- 1. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in iodopyrazine functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of iodopyrazines. The focus is on identifying and minimizing common byproducts in key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for iodopyrazine functionalization?
A1: The most common and versatile cross-coupling reactions for functionalizing iodopyrazines are the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of a wide range of compounds in drug discovery and materials science.
Q2: Why is byproduct formation a significant concern in this compound functionalization?
A2: Byproduct formation is a significant concern because it can lower the yield of the desired product, complicate the purification process, and in some cases, the byproducts may have similar physical properties to the target compound, making separation challenging. Identifying and minimizing these byproducts is essential for efficient and cost-effective synthesis.
Q3: What are the general strategies to minimize byproduct formation in these reactions?
A3: General strategies to minimize byproducts include:
-
Atmosphere Control: Rigorously excluding oxygen by using an inert atmosphere (e.g., argon or nitrogen) is critical, especially in Sonogashira and Suzuki couplings, to prevent oxidative homocoupling.
-
High-Purity Reagents: Using high-purity, anhydrous, and degassed solvents and reagents is crucial to prevent catalyst deactivation and unwanted side reactions.
-
Optimization of Reaction Parameters: Fine-tuning the choice of palladium catalyst, ligand, base, and solvent system can significantly influence the reaction pathway and suppress the formation of byproducts.
-
Slow Addition of Reagents: In some cases, the slow addition of a reactive coupling partner (like a terminal alkyne in Sonogashira coupling) can help to maintain its low concentration, thus disfavoring bimolecular side reactions.
Troubleshooting Guides
Sonogashira Coupling of Iodopyrazines
Issue: Formation of a significant amount of homocoupled alkyne (Glaser coupling) byproduct.
-
Primary Causes: The presence of oxygen and/or a copper(I) co-catalyst are the main drivers of alkyne homocoupling. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Implement Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol. This may require higher reaction temperatures or more active palladium catalysts but is highly effective at preventing this side reaction.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of Additives: The use of a reducing agent like ascorbate (B8700270) can suppress unwanted side reactions like oxidative Glaser coupling, even allowing the reaction to be performed in the air for certain substrates.
-
Illustrative Data on Alkyne Homocoupling in Sonogashira Reactions:
| Condition | Base | Additive | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Standard (CuI) | Et3N | None | Air | 25-40 | 50-65 |
| Standard (CuI) | Et3N | None | Argon | 5-15 | 80-90 |
| Copper-Free | K3PO4 | None | Argon | < 2 | > 90 |
| Hydrogen Atmosphere | Et3N | H2/N2 | H2/N2 | ~2 | High |
Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on the specific this compound and alkyne substrates, as well as the precise reaction conditions.
Suzuki-Miyaura Coupling of Iodopyrazines
Issue: Formation of homocoupled boronic acid byproduct and/or dehalogenated this compound.
-
Primary Causes:
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Using a Pd(II) precatalyst can also promote homocoupling as part of its reduction to the active Pd(0) species.
-
Dehalogenation (Hydrodehalogenation): This side reaction can occur after the oxidative addition step. The palladium complex may react with a proton source in the reaction mixture (e.g., water, amine base, or solvent) to form a hydride ligand, which then reductively eliminates with the pyrazinyl group to give the dehalogenated pyrazine (B50134).
-
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen levels and thus reduce boronic acid homocoupling.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, using a biphasic solvent system (e.g., Toluene (B28343)/Water) can facilitate the transfer of the boronate to the organic phase and improve reaction efficiency. Switching to a stronger or weaker base (e.g., from K2CO3 to Cs2CO3 or KF) can also impact the rates of the desired reaction versus side reactions.
-
Use of Stable Boronic Esters: Boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source). Using more stable boronate esters, such as pinacol (B44631) esters, can mitigate this side reaction.
-
Ligand Selection: The use of bulky and electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, outcompeting the side reactions.
-
Illustrative Data on Byproduct Formation in Suzuki Coupling:
| Ligand | Base | Solvent | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh3 | K2CO3 | Toluene/H2O | 10-20 | 5-10 | 60-80 |
| SPhos | K3PO4 | Dioxane/H2O | < 5 | < 5 | > 90 |
| XPhos | Cs2CO3 | THF/H2O | < 5 | < 5 | > 90 |
Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on the specific this compound and organoboron substrates, as well as the precise reaction conditions.
Buchwald-Hartwig Amination of Iodopyrazines
Issue: Formation of dehalogenated pyrazine byproduct.
-
Primary Causes: The primary byproduct in Buchwald-Hartwig amination is often the hydrodehalogenated arene, which arises from a competing β-hydride elimination pathway. After the formation of the palladium-amide complex, if the amide has a β-hydrogen, it can be eliminated to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the pyrazinyl group to yield the dehalogenated pyrazine.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) is crucial. These ligands promote the desired reductive elimination to form the C-N bond and sterically hinder the conformation required for β-hydride elimination.
-
Base Selection: The choice of base can influence the reaction rate and selectivity. While strong, non-nucleophilic bases like sodium tert-butoxide are common, for some substrates, weaker bases like K3PO4 or Cs2CO3 may be advantageous in minimizing side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination.
-
Illustrative Data on Dehalogenation in Buchwald-Hartwig Amination:
| Ligand | Base | Temperature (°C) | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| P(t-Bu)3 | NaOtBu | 100 | 10-25 | 70-85 |
| BINAP | NaOtBu | 100 | 5-15 | 80-90 |
| XPhos | K3PO4 | 80 | < 5 | > 90 |
Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on the specific this compound and amine substrates, as well as the precise reaction conditions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-Iodopyrazine (B2397660)
This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.
-
Reagent Preparation:
-
Ensure all solvents (e.g., toluene) are anhydrous and have been thoroughly degassed by bubbling with argon for at least 30 minutes.
-
All solid reagents (2-iodopyrazine, palladium catalyst, ligand, base) should be of high purity and dried.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-iodopyrazine (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Iodopyrazine
This protocol utilizes a modern ligand system to minimize byproduct formation.
-
Reagent Preparation:
-
Degas all solvents (e.g., 1,4-dioxane (B91453) and water) by sparging with argon for 30 minutes.
-
Ensure the arylboronic acid is of high purity.
-
-
Reaction Setup:
-
In a glovebox or under a positive flow of argon, add 2-iodopyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv) to a reaction vessel.
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC/MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of 2-Iodopyrazine
This protocol employs a state-of-the-art catalyst system to achieve high yields and minimize dehalogenation.
-
Reagent Preparation:
-
Use anhydrous and deoxygenated toluene as the solvent.
-
The amine should be of high purity.
-
-
Reaction Setup:
-
Inside a glovebox, charge a reaction tube with a palladium precatalyst (e.g., a G3 XPhos precatalyst, 1-2 mol%), 2-iodopyrazine (1.0 mmol, 1.0 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add a stir bar.
-
Remove the tube from the glovebox, add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed toluene (5 mL) under an argon atmosphere.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress by LC/MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Sonogashira coupling of this compound.
Caption: Byproduct formation pathways in Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Technical Support Center: Solvent Effects on Iodopyrazine Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with solvent selection in palladium-catalyzed cross-coupling reactions of iodopyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in iodopyrazine coupling reactions?
The solvent is a critical component in palladium-catalyzed cross-coupling reactions, influencing outcomes far beyond simply dissolving reactants.[1] It can affect the reaction rate, selectivity, and catalyst stability.[2][3] Key roles include:
-
Solubilizing Reactants: Ensuring all components, including the this compound, coupling partner, catalyst, and base, are in the same phase to allow the reaction to proceed.
-
Catalyst Activation and Stability: Solvents can assist in the dissociation of palladium pre-catalysts into their active monomeric forms.[1] Coordinating solvents can also stabilize the catalyst, preventing decomposition (e.g., formation of palladium black) and influencing its reactivity.[2]
-
Influencing Reaction Mechanism: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states within the catalytic cycle, directly impacting the reaction rate.[2] For instance, polar solvents can promote the oxidative addition step.
-
Mediating Base Activity: The solvent affects the solubility and strength of the base, which is crucial for steps like transmetalation in Suzuki couplings or deprotonation in Sonogashira reactions.
Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice affect my reaction?
The primary difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. While sometimes used as a co-solvent (especially water in Suzuki reactions to help dissolve inorganic bases), they can be detrimental to some coupling reactions by solvating and deactivating nucleophiles.[4]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane) have a dipole moment but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. They are often the solvents of choice for cross-coupling reactions because they effectively dissolve a wide range of organic compounds and inorganic salts without deactivating the nucleophilic coupling partner.[1] Dipolar aprotic solvents like DMF are frequently used in Heck and Sonogashira reactions.[1][2]
Q3: Why are anhydrous (dry) and deoxygenated solvents necessary for many coupling reactions?
-
Anhydrous Conditions: Water can interfere with several aspects of the catalytic cycle. It can lead to the hydrolysis of organoboron reagents in Suzuki couplings (protodeboronation) or react with sensitive organometallic intermediates.[5] However, in some Suzuki protocols, a small, controlled amount of water is intentionally added as a co-solvent to aid in dissolving the base and facilitate the transmetalation step.[4][6]
-
Deoxygenated Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst deactivation and halting the reaction.[7] Furthermore, in Sonogashira reactions, the presence of oxygen can promote the undesirable homocoupling of the alkyne partner (Glaser coupling), especially when a copper co-catalyst is used.[7]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the common solvent-related causes?
A: Low yields in Suzuki couplings are a frequent issue.[8] Before significantly altering the catalyst or ligands, investigate these solvent-related factors:
-
Poor Solubility: One or more components (this compound, boronic acid, base, or catalyst) may not be fully dissolved. If using a nonpolar solvent like toluene (B28343) with an aqueous base, phase transfer can be inefficient.
-
Solution: Switch to a solvent system known to better solubilize the components. Aprotic polar solvents like 1,4-dioxane (B91453) or DME, often with water as a co-solvent (e.g., in a 4:1 or 2:1 ratio), are common and effective choices.[4][9] DMF can also be a good option.[5]
-
-
Side Reactions: The solvent can influence side reactions like protodeboronation (hydrolysis of the boronic acid) or dehalogenation.
-
Solution: Ensure you are using high-purity, anhydrous solvents if the protocol requires it. If your protocol is aqueous, ensure the base and solvent ratio is optimized. Sometimes, switching from an aqueous system to a completely anhydrous one (e.g., THF with a fluoride (B91410) base like KF) can prevent boronic acid decomposition.
-
-
Catalyst Deactivation: The catalyst may be precipitating as palladium black.
-
Solution: The choice of solvent can impact catalyst stability. Ensure the solvent is properly degassed to remove oxygen. If deactivation persists, a change in solvent or ligand may be necessary to keep the catalyst soluble and active.
-
Sonogashira Coupling
Q: I am observing significant homocoupling of my alkyne (Glaser product) and low yield of the desired this compound-alkyne product. How can solvent choice help?
A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7]
-
Inadequate Deoxygenation: The primary cause is residual oxygen in the solvent.
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
-
Solvent Choice: While amines like triethylamine (B128534) (Et₃N) are often used as both the base and a solvent, their purity and dryness are critical. Other solvents can also be employed.
-
Solution: Anhydrous THF or DMF are common choices that can be rigorously dried and degassed.[2][10] For some substrates, nonpolar solvents may lead to faster kinetics, but solubility can become an issue.[2] If homocoupling remains a persistent problem, consider a copper-free Sonogashira protocol, which may require a different solvent and base combination.
-
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is not proceeding to completion. Could the solvent be the issue?
A: Yes, the solvent is a key parameter for a successful Buchwald-Hartwig amination.
-
Incorrect Solvent Type: This reaction typically requires a non-polar or weakly polar aprotic solvent. Protic or highly polar solvents can interfere with the catalyst and the strong base used.
-
Solution: The most commonly used and effective solvents are toluene, 1,4-dioxane, and THF.[10][11] These solvents are compatible with the strong bases (e.g., NaOt-Bu) and the bulky phosphine (B1218219) ligands required for the reaction.
-
-
Purity and Atmosphere: Like other palladium-catalyzed reactions, this amination is sensitive to air and moisture.
-
Solution: Use anhydrous, deoxygenated solvents. The strong bases used are often hygroscopic, and any water present can consume the base and deactivate the catalyst. The reaction must be run under a strict inert atmosphere (argon or nitrogen).[10]
-
Data Presentation: Solvent Effects on Coupling Reactions
The optimal solvent is highly dependent on the specific substrates, catalyst, and base used. The following tables summarize common solvents and their general performance for coupling reactions involving dihalopyrazines and related aryl halides.
Table 1: Common Solvents for Suzuki-Miyaura Coupling of 2,5-Dithis compound (B123192)
| Solvent System | Base | General Performance | Notes |
| 1,4-Dioxane / H₂O | K₃PO₄ | Good to High Yield | A very common and reliable system for Suzuki couplings.[10] |
| Toluene / H₂O | K₂CO₃ | Good Yield | Effective, but may require higher temperatures.[12] |
| DME (1,2-Dimethoxyethane) | K₂CO₃ | High Yield | Another effective ethereal solvent.[10] |
| THF / H₂O | K₂CO₃ | Moderate to Good Yield | Often effective but can depend on substrate solubility.[8] |
| DMF (aqueous) | Na₂CO₃ | High Yield | A good option for less reactive substrates due to its high boiling point and polarity.[5] |
Table 2: Solvent Effects on a Model Sonogashira Coupling of a Diiodoarene
| Solvent | Reaction Time (h) | Yield (%) | Notes |
| DMSO | 3 | 92% | Excellent yield and relatively short reaction time. |
| DMF | 3 | 81% | Good yield, a common alternative to DMSO. |
| Dioxane | 24 | 75% | Slower reaction rate compared to more polar aprotic solvents. |
| THF | 24 | 60% | Lower yield and slower reaction rate. |
| Acetonitrile | 24 | 55% | Moderate performance. |
| Toluene | 24 | 35% | Low yield, likely due to poor solubility of intermediates. |
| (Data adapted from a model reaction of 4-(2,5-diiodobenzoyl)morpholine.[13]) |
Table 3: Common Solvents for Buchwald-Hartwig Amination of Aryl Iodides
| Solvent | Base | General Performance | Notes |
| Toluene | NaOt-Bu | High Yield | A standard, effective solvent for this reaction.[10][11] |
| 1,4-Dioxane | NaOt-Bu | High Yield | A common alternative to toluene.[10][11] |
| THF | LiHMDS | Good Yield | Often used for reactions at lower temperatures.[14] |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dithis compound
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dithis compound (1.0 equiv), the desired arylboronic acid (1.2 - 2.5 equiv, for mono- or di-substitution), and a base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add the degassed solvent system, such as 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of 2,5-Dithis compound
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dithis compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 - 2.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove metal salts. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2,5-Dithis compound
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a strong base (e.g., NaOt-Bu, 1.4 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2,5-dithis compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene). Finally, add the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 80-110 °C). Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. books.lucp.net [books.lucp.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
Managing Temperature in Exothermic Iodopyrazine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control during exothermic iodopyrazine reactions. Iodination of the pyrazine (B50134) ring is an exothermic process that can pose significant safety risks if not properly managed, potentially leading to thermal runaway, reduced product yield, and the formation of impurities. This guide offers troubleshooting advice, frequently asked questions, and best-practice protocols to ensure safe and successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic this compound reactions?
A1: The main hazard is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially explosive decomposition. Additionally, poor temperature control can lead to the formation of unwanted byproducts and impurities.
Q2: What are the key parameters to control for managing the exotherm?
A2: The most critical parameters are:
-
Rate of Reagent Addition: Slow, controlled addition of the iodinating agent is crucial to manage the rate of heat generation.
-
Reaction Temperature: Maintaining a consistent and low temperature is essential for controlling the reaction rate.
-
Stirring/Agitation: Efficient mixing ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration: Operating at lower concentrations can help to moderate the reaction rate and heat output.
Q3: What cooling methods are most effective for these reactions?
A3: The choice of cooling method depends on the scale of the reaction.
-
Laboratory Scale (<1 L): Ice baths (ice/water or ice/salt) or cryo-coolers are commonly used.
-
Pilot Plant/Production Scale: Jacketed reactors with a circulating cooling fluid (e.g., glycol/water mixture) are necessary for effective heat removal. Continuous flow reactors offer superior heat transfer and temperature control, significantly enhancing safety for highly exothermic processes.[1][2]
Q4: How can I monitor the reaction temperature effectively?
A4: A thermocouple or resistance temperature detector (RTD) probe should be placed directly in the reaction mixture to monitor the internal temperature. The temperature of the cooling bath or jacket should also be monitored to ensure efficient heat removal.
Q5: What should I do in case of a temperature excursion (a sudden, unexpected rise in temperature)?
A5: In the event of a temperature excursion, immediate action is critical. Follow your laboratory's specific emergency procedures. General steps include:
-
Immediately stop the addition of any reagents.
-
Increase the cooling capacity (e.g., add more ice to the bath, lower the setpoint on the circulator).
-
If necessary and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.
-
If the temperature continues to rise uncontrollably, evacuate the area and alert safety personnel.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during exothermic this compound reactions.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | Reagent addition is too fast. | Immediately stop reagent addition. Enhance cooling. Once the temperature is stable, resume addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. For jacketed reactors, check the coolant flow rate and temperature. | |
| Insufficient stirring. | Increase the stirring speed to improve heat transfer and break up any hot spots. | |
| Formation of Dark-Colored Impurities | Reaction temperature is too high. | Optimize the reaction temperature by running small-scale experiments at various temperatures. Ensure the cooling system can maintain the desired temperature. |
| Localized overheating due to poor mixing. | Improve agitation. Consider a different stirrer design (e.g., anchor or turbine) for larger vessels. | |
| Low Product Yield | Side reactions due to poor temperature control. | Implement stricter temperature control measures as outlined in this guide. |
| Decomposition of starting material or product at elevated temperatures. | Consult literature for the thermal stability of your specific pyrazine derivatives and maintain the reaction temperature well below any decomposition points. |
Section 3: Experimental Protocols
Note: The following are generalized protocols. Specific parameters such as temperature, concentration, and addition rates should be optimized for your particular substrate and equipment.
Protocol 1: Laboratory-Scale Iodination of a Pyrazine Derivative (Illustrative Example)
This protocol provides a general framework for a controlled iodination reaction on a laboratory scale.
Materials:
-
Pyrazine derivative (1.0 eq)
-
Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel
-
Cooling bath (e.g., ice/water or dry ice/acetone)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry.
-
Initial Cooling: Charge the reaction vessel with the pyrazine derivative and solvent. Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C or -20 °C) using the cooling bath.
-
Slow Addition of Iodinating Agent: Dissolve or suspend the iodinating agent in the reaction solvent. Add this solution dropwise to the cooled, stirring reaction mixture via the addition funnel over a prolonged period (e.g., 1-2 hours).
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional period (e.g., 1-3 hours) to ensure complete conversion.
-
Work-up: Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), quench the reaction appropriately (e.g., with a solution of sodium thiosulfate (B1220275) to remove excess iodine) and proceed with the product isolation and purification.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for different temperature control strategies. Actual values must be determined experimentally.
| Parameter | Batch Reaction (Ice Bath) | Batch Reaction (Jacketed Reactor) | Continuous Flow Reaction |
| Scale | 100 mL | 5 L | 100 mL/min |
| Initial Temperature | 0 °C | -10 °C | -10 °C |
| Max. Temp. Fluctuation | ± 5 °C | ± 2 °C | ± 0.5 °C |
| Reagent Addition Time | 2 hours | 4 hours | N/A (controlled by flow rate) |
| Cooling Medium | Ice/Water | -20 °C Glycol/Water | -20 °C Glycol/Water |
Section 4: Visualizing Workflows and Logic
Troubleshooting a Temperature Excursion
This diagram outlines the logical steps to take when faced with a sudden temperature increase during the reaction.
References
Validation & Comparative
A Comparative Guide to Iodopyrazine and Chloropyrazine in C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine (B50134) scaffolds through carbon-nitrogen (C-N) bond formation is a cornerstone in the synthesis of a vast array of biologically active molecules central to drug discovery and development. The choice of the starting halopyrazine—typically iodopyrazine or chloropyrazine—can significantly influence the efficiency, selectivity, and overall success of the C-N coupling strategy. This guide provides an objective, data-driven comparison of the performance of this compound and chloropyrazine in the two most prevalent C-N coupling methodologies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Executive Summary: Reactivity at a Glance
The relative reactivity of this compound and chloropyrazine is highly dependent on the reaction mechanism. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the reactivity is primarily governed by the carbon-halogen bond strength, leading to a general trend of I > Br > Cl . Conversely, in nucleophilic aromatic substitution, the reactivity is dictated by the polarization of the carbon-halogen bond and the stability of the intermediate, resulting in a trend of F > Cl ≈ Br > I .
This fundamental difference dictates the choice of halopyrazine for a given synthetic strategy. While this compound is often the more reactive substrate in palladium-catalyzed couplings, potentially allowing for milder reaction conditions, chloropyrazine's lower cost and, in some specific cases, advantageous reactivity profiles make it a compelling alternative.
Palladium-Catalyzed C-N Coupling: A Tale of Two Halogens
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The generally accepted order of reactivity for aryl halides in this reaction is I > Br > Cl > F, which is attributed to the decreasing carbon-halogen bond dissociation energy, facilitating the rate-determining oxidative addition step to the palladium(0) catalyst.
However, studies on the amination of halopyrazines have revealed a more nuanced picture. While the C-I bond is weaker and thus more susceptible to oxidative addition, the iodide ion formed as a byproduct can act as a catalyst inhibitor, slowing down the reaction. This can, in some instances, make chloropyrazine a more efficient substrate, especially when using highly active catalyst systems.
Quantitative Data: A Side-by-Side Comparison
The following table summarizes available quantitative data for the comparison of this compound and chloropyrazine in palladium-catalyzed C-N coupling reactions. It is important to note that a direct head-to-head comparison under identical conditions across a wide range of amines is not extensively available in the literature. The data presented here is compiled from various sources to provide a comparative overview.
| Reaction Type | Halopyrazine | Amine/Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 2-Chloropyrazine | 2-Amino-5-pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 24 | 60 | [1] |
| 2-Iodopyrazine | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | DME/H₂O | Reflux | 24 | 72 | [1] | |
| Buchwald-Hartwig Amination | 2-Chloropyrazine | n-Octylamine | [Pd(cinnamyl)Cl]₂ / Ligand | NaOtBu | Toluene (B28343) | RT | 3 | 82 | Hartwig et al. |
| 2-Iodopyrazine | n-Octylamine | Higher catalyst loading required | NaOtBu | Toluene | RT | >3 | Lower initial rate | Hartwig et al. |
Key Observations:
-
In the Suzuki coupling, this compound provides a higher yield than chloropyrazine under similar conditions, consistent with the general reactivity trend.[1]
-
In the Buchwald-Hartwig amination with n-octylamine, chloropyrazine was surprisingly more efficient, requiring a remarkably low catalyst loading.[1] The study noted that the iodide ion generated from this compound can inhibit the catalyst, leading to a slower reaction rate.
Nucleophilic Aromatic Substitution (SNAr): An Inverted Reactivity Trend
Nucleophilic aromatic substitution is another important pathway for the formation of C-N bonds with pyrazines. In this mechanism, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex). The reactivity of the halopyrazine is therefore influenced by the ability of the halogen to polarize the C-X bond and stabilize the intermediate.
The established reactivity order for halogens in SNAr is generally F > Cl ≈ Br > I. This is because the more electronegative halogens create a more electrophilic carbon center, facilitating the initial nucleophilic attack. For highly activated heterocyclic systems like pyrazines, the difference in reactivity between chloro-, bromo-, and iodopyrazines can be minimal.
Quantitative Data: A Comparative Overview
Direct side-by-side kinetic data for the SNAr of this compound and chloropyrazine is scarce. However, studies on analogous N-heterocyclic systems and the general principles of SNAr allow for a qualitative comparison.
| Halopyrazine | Expected Relative Reactivity in SNAr | Key Considerations |
| 2-Chloropyrazine | High | Generally the substrate of choice due to a good balance of reactivity and cost. |
| 2-Iodopyrazine | Moderate to High | While iodine is the best leaving group in SN1/SN2 reactions, its lower electronegativity compared to chlorine can make the initial nucleophilic attack slightly less favorable in some SNAr reactions. |
Key Observations:
-
For electron-deficient systems like pyrazines, both chloropyrazine and this compound are expected to be reactive towards strong amine nucleophiles.
-
The choice between chloropyrazine and this compound for SNAr may often be dictated by the cost and availability of the starting material rather than a significant difference in reactivity.
Experimental Protocols
The following are generalized experimental protocols for key C-N coupling reactions with halopyrazines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Halopyrazines
Materials:
-
Halopyrazine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the halopyrazine, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of Halopyrazines
Materials:
-
Halopyrazine (1.0 eq)
-
Amine (2.0 - 5.0 eq)
-
Solvent (e.g., ethanol, DMSO, or neat amine)
-
Optional: Base (e.g., K₂CO₃) if the amine salt is used or to scavenge HX.
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the halopyrazine in the chosen solvent.
-
Add the amine to the solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizing the Reaction Pathways
To further clarify the processes discussed, the following diagrams illustrate the general catalytic cycle for the Buchwald-Hartwig amination and the mechanism for nucleophilic aromatic substitution.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Conclusion and Recommendations
The choice between this compound and chloropyrazine for C-N coupling reactions is not always straightforward and depends heavily on the chosen synthetic route.
-
For palladium-catalyzed couplings , this compound is generally the more reactive substrate, which can be advantageous for difficult couplings or when milder conditions are required. However, researchers should be aware of the potential for catalyst inhibition by the iodide byproduct. In cases where this is a concern, or for cost-sensitive applications, chloropyrazine with a highly active catalyst system can be a superior choice.
-
For nucleophilic aromatic substitution , the reactivity difference between chloropyrazine and this compound is expected to be less pronounced. Therefore, the more readily available and cost-effective chloropyrazine is often the preferred starting material.
Ultimately, the optimal choice of halopyrazine will depend on a careful consideration of the specific amine, the desired reaction conditions, and economic factors. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the design and execution of C-N coupling reactions for the synthesis of novel pyrazine-containing molecules.
References
Validating the Purity of Synthesized Iodopyrazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis—for validating the purity of synthesized iodopyrazine.
This compound, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis can yield various impurities, including starting materials, byproducts, and isomers such as incompletely halogenated precursors. Therefore, rigorous analytical validation is crucial to ensure the quality and integrity of the final product. This guide details the experimental protocols for each technique, presents a comparative analysis of their performance, and offers guidance on selecting the most appropriate method for your specific needs.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity determination depends on several factors, including the chemical nature of the analyte and potential impurities, the required accuracy and precision, and the availability of instrumentation. While HPLC is a widely adopted and versatile method, orthogonal techniques like GC-MS, qNMR, and Elemental Analysis provide complementary information for a comprehensive purity assessment.
| Analytical Technique | Principle | Primary Use | Advantages | Limitations | Typical Purity (%) |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Routine purity testing and quantification of non-volatile and thermally stable impurities. | - High resolution and sensitivity- Widely available- Versatile for various compounds | - May not detect thermally labile or non-chromophoric impurities- Requires a reference standard for accurate quantification | 98.5%[1] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Detection of volatile and semi-volatile impurities, such as residual solvents and byproducts. | - High sensitivity and specificity- Excellent for separating volatile compounds | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes | >97.0% (by GC)[2] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification. | Absolute purity determination without a specific reference standard of the analyte. | - Primary analytical method- Non-destructive- Provides structural information | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer- Potential for signal overlap | >98% |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Confirmation of elemental composition and overall purity. | - Provides fundamental composition data- High accuracy for pure samples | - Does not identify or quantify individual impurities- Requires a relatively larger sample amount- Accuracy can be affected by inorganic impurities | Within ±0.4% of theoretical values[3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is suitable for the routine purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be used as a starting point. Isocratic or gradient elution may be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 270 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation: The purity is determined by the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities in the synthesized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for pyrazine (B50134) analysis.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Purity Assessment: The purity is assessed by the relative peak area of this compound. The mass spectra of impurity peaks can be compared with spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for an identical reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Elemental Analysis
This technique determines the percentage of carbon, hydrogen, nitrogen, and iodine in the sample, which is then compared to the theoretical values for pure this compound (C₄H₃IN₂).
-
Instrumentation: An elemental analyzer.
-
Procedure: A precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Iodine content is typically determined by titration or ion chromatography after combustion.
-
Purity Assessment: The experimental percentages of each element should be within ±0.4% of the calculated theoretical values for the compound to be considered pure.[3][4] This method provides a confirmation of the empirical formula but does not provide information on the nature of any impurities.
Visualizing the Workflow and Logical Relationships
To better illustrate the process of purity validation, the following diagrams, created using the DOT language for Graphviz, outline the experimental workflow and the logical relationships in the analytical decision-making process.
Caption: Experimental workflow for the comprehensive purity validation of synthesized this compound.
Caption: Logical relationships in the decision-making process for this compound purity validation.
References
Confirming the Structure of Iodopyrazine Products: A Comparative Guide to Spectroscopic Methods
For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of iodopyrazine products. We present supporting experimental data and detailed protocols to assist in method selection and application.
Spectroscopic Data Summary
The following table summarizes the expected quantitative data from various spectroscopic techniques for a representative this compound, 2-iodopyrazine. This data serves as a benchmark for comparing experimental results.
| Spectroscopic Technique | Parameter | Expected Value for 2-Iodopyrazine | Significance |
| ¹H NMR | Chemical Shift (δ) | ~8.2-8.5 ppm (doublet, 1H), ~8.0-8.3 ppm (doublet, 1H), ~7.8-8.1 ppm (triplet, 1H) | Provides information on the number and electronic environment of protons on the pyrazine (B50134) ring. The splitting pattern reveals proton-proton coupling. |
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (C-I), ~140-145 ppm (2x CH), ~130-135 ppm (CH) | Indicates the number of unique carbon environments. The downfield shift of the carbon bonded to iodine is characteristic. |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | M+• at 206, [M-I]+ at 79 | The molecular ion peak (M+•) confirms the molecular weight.[1][2][3] A characteristic fragment is the loss of the iodine atom.[4] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~1600-1400 (C=C and C=N stretch), Below 800 (C-I stretch) | Confirms the presence of the aromatic pyrazine ring and the carbon-iodine bond. |
| UV-Vis Spectroscopy | λmax (nm) | ~260 and ~310 | Corresponds to π → π* and n → π* electronic transitions within the pyrazine ring system.[5][6][7] |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized this compound product using multiple spectroscopic techniques.
Caption: Workflow for this compound Structure Confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to TMS at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC-MS system.
-
The sample is vaporized and ionized in the ion source, typically using a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+•), which corresponds to the molecular weight of the this compound. The presence of nitrogen often results in an even molecular weight.[9]
-
Analyze the fragmentation pattern. Look for characteristic losses, such as the loss of an iodine atom (m/z 127) or the pyrazine ring fragments.[4]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[10][11][12]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for aromatic C-H bonds, C=C and C=N ring vibrations, and the C-I bond.[13]
-
Alternative and Complementary Methods
While NMR, MS, and IR are the primary methods for structural confirmation, other techniques can provide valuable complementary information:
-
UV-Vis Spectroscopy: This technique can confirm the presence of the pyrazine chromophore by observing the characteristic π → π* and n → π* transitions.[5][6][7][14] It is particularly useful for quantitative analysis.
-
Elemental Analysis: Provides the empirical formula of the compound by determining the percentage composition of C, H, N, and I. This can be used to corroborate the molecular formula determined by mass spectrometry.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.
By employing a combination of these spectroscopic methods, researchers can confidently and accurately confirm the structure of their synthesized this compound products.
References
- 1. This compound | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ヨードピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 32111-21-0 [sigmaaldrich.com]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. rjpbcs.com [rjpbcs.com]
- 14. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
A Comparative Guide to Iodopyrazine and Other Iodoarenes in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The choice of the aryl halide is a critical parameter influencing the efficiency, selectivity, and overall success of these transformations. Among the various haloarenes, iodoarenes are often the most reactive, and within this class, heteroaromatic iodides like iodopyrazine present unique reactivity profiles. This guide provides an objective comparison of the performance of this compound versus other common iodoarenes in key palladium-catalyzed reactions, supported by experimental data and detailed methodologies.
Reactivity Overview: The Carbon-Iodine Bond Advantage
The enhanced reactivity of iodoarenes in palladium-catalyzed cross-coupling reactions is a well-established principle. The general order of reactivity for halogens is I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the halogens, which facilitates the rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[1] This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
For instance, in a comparative study of the Suzuki-Miyaura coupling of 2,5-dihalopyrazines, 2,5-dithis compound (B123192) is significantly more reactive than 2,5-dibromopyrazine (B1339098) under identical conditions.[1] This allows for the reaction to proceed at lower temperatures and often results in higher yields of the desired coupled product. While direct head-to-head quantitative comparisons across a broad range of iodoarenes under identical conditions are not always available in a single study, the general principles of reactivity, supplemented by data from various sources, can guide substrate selection.
Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the performance of this compound and other iodoarenes in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The electron-deficient nature of the pyrazine (B50134) ring can further activate the C-I bond in this compound towards oxidative addition.
Comparative Data for Suzuki-Miyaura Coupling
| Iodoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dithis compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | High |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 150 (MW) | 1.5 | 92 |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 |
Note: "High" yield for 2,5-dithis compound is as reported in the literature, suggesting a successful reaction without a specific percentage in the available abstract. The data is compiled from various sources and reaction conditions may vary.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The reactivity of the iodoarene is again a crucial factor.
Comparative Data for Heck Reaction
| Iodoarene | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 96 |
| Iodobenzene | n-Butyl acrylate | PdCl₂/dppf | Et₃N | DMF | 120 | 1.5 | 99[2] |
| 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂/dppf | Et₃N | DMF | 120 | 1.5 | 95[2] |
| 2-Iodothiophene | n-Butyl acrylate | PdCl₂/dppf | Et₃N | DMF | 120 | 1.5 | 88[2] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Iodoarenes are the most common coupling partners due to their high reactivity.
Comparative Data for Sonogashira Coupling
| Iodoarene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 95 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 92 |
| 2-Iodothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 90 |
| 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | Ionic Liquid | RT | - | 93[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical in this reaction, especially when dealing with less reactive aryl halides. However, with highly reactive iodoarenes, a broader range of conditions can often be successfully employed.
Comparative Data for Buchwald-Hartwig Amination
| Iodoarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dithis compound | Aniline | Pd₂(dba)₃/BrettPhos | KOtBu | Toluene | 100 | 16 | 92[4] |
| Iodobenzene | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 2 | 98 |
| 4-Iodotoluene | Morpholine | Pd(OAc)₂/DavePhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 3-Iodopyridine | N-Methylaniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point, and optimization may be necessary for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling of a Dihalopyrazine[1]
-
A mixture of the dihalopyrazine (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-4.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed with an inert gas (e.g., argon) for 15-30 minutes.[1]
-
The reaction mixture is then heated at the appropriate temperature (for 2,5-dithis compound, temperatures of 60-80°C are often sufficient) with stirring for the specified time.[1]
-
The reaction progress is monitored by TLC or GC-MS.[1]
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for Heck Reaction of an Iodoarene
-
To a dry Schlenk flask under an inert atmosphere, add the iodoarene (1.0 equiv.), palladium(II) acetate (B1210297) (1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%) if required.
-
Add an anhydrous solvent such as DMF or NMP.
-
To this solution, add the alkene (1.1-1.5 equiv.) followed by a base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
General Procedure for Sonogashira Coupling of an Iodoarene[6]
-
In a sealed tube, dissolve the iodoarene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like triethylamine.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) co-catalyst.
-
Seal the tube and stir the reaction mixture at the desired temperature (often room temperature for iodoarenes) for the specified time.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Iodoarene[5]
-
To a dry reaction vessel, add the iodoarene, palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., BrettPhos), and a strong, non-nucleophilic base (e.g., KOtBu).[4][5]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).[4]
-
Add an anhydrous aprotic solvent (e.g., toluene) and the amine via syringe.[4][5]
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite and the filtrate is concentrated.
-
The crude product is then purified by column chromatography.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of iodoarene in palladium-catalyzed cross-coupling reactions significantly impacts reaction outcomes. This compound, as an electron-deficient heteroaromatic iodide, generally exhibits high reactivity, often comparable to or exceeding that of simple iodobenzene. This enhanced reactivity, stemming from the weaker C-I bond and the electronic nature of the pyrazine ring, allows for milder reaction conditions and can lead to high yields in various transformations. For researchers and professionals in drug development, understanding these reactivity trends is crucial for the efficient and strategic synthesis of complex molecules. The provided data and protocols serve as a valuable resource for designing and executing successful palladium-catalyzed cross-coupling reactions involving this compound and other iodoarenes.
References
A Comparative Analysis of Catalysts for Iodopyrazine Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of particular importance in pharmaceutical and materials science for the synthesis of complex molecules, including conjugated enynes and arylalkynes.[1][2] For nitrogen-containing heterocycles like pyrazines, the introduction of alkynyl moieties via the Sonogashira reaction can significantly influence their biological activity and photophysical properties. This guide provides a comparative analysis of various palladium-based catalytic systems for the Sonogashira coupling of iodopyrazines, offering insights into catalyst performance based on available experimental data.
Performance of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions profoundly impacts the efficiency, yield, and substrate scope of the Sonogashira reaction. While traditional systems often employ a palladium catalyst in conjunction with a copper(I) co-catalyst, modern methodologies have also explored copper-free conditions to mitigate the formation of undesirable alkyne homocoupling byproducts (Glaser coupling).[1]
Traditional Palladium-Copper Co-catalyzed Systems
The classical Sonogashira conditions involve a palladium(0) species, a copper(I) salt (typically CuI), and an amine base. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. These systems are generally robust and effective for a wide range of substrates.
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodopyridines | Various terminal alkynes | Et₃N | DMF | 65 | - | Good to Excellent | [3] |
| Pd(PPh₃)₄ / CuI | 5-Iodouracil PNA-residues | Various alkynes | - | - | - | - | 38-53 (solution), Quant. (solid) | [4] |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | [5] |
Copper-Free Sonogashira Reactions
To avoid the drawbacks associated with the copper co-catalyst, numerous copper-free Sonogashira protocols have been developed. These often rely on more sophisticated ligands to facilitate the catalytic cycle. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can enhance the efficiency of these systems.[2]
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / TBAF | Aryl halides (I, Br, Cl) | Various alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent | [6] |
| Pd(OAc)₂ / Ligand | Aryl chloride | Terminal alkyne | - | - | - | - | - | [2] |
| (NHC)Pd(II)PPh₃ | Aryl bromides | Phenylacetylene | - | Aqueous media | - | - | - | [7] |
Note: Direct comparative studies on a single iodopyrazine substrate with a wide range of catalysts are limited in the literature. The data presented is a compilation from various sources, including those using analogous substrates like iodopyridines and other aryl halides, to provide a broader perspective on catalyst performance.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for both traditional and copper-free Sonogashira reactions, which can be adapted for this compound substrates.
Protocol 1: Traditional Pd/Cu Co-catalyzed Sonogashira Coupling of an Aryl Iodide[5]
Materials:
-
Iodobenzene (1.0 equiv)
-
Ethynylbenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.0 mol%)
-
Copper(I) iodide (CuI, 2.1 mol%)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Triethylamine (Et₃N, 1.5 equiv)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene, ethynylbenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Halopyridines[8]
Materials:
-
2-Halopyridine (e.g., 2-iodopyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 2-halopyridine and the terminal alkyne in the chosen solvent.
-
Add the palladium catalyst and the amine base to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate it, and purify the residue by chromatography.
Reaction Mechanisms and Logical Workflow
The Sonogashira reaction proceeds through a series of catalytic cycles. Understanding these pathways is key to optimizing reaction conditions and troubleshooting.
Catalytic Cycles in Sonogashira Reactions
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[2]
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
In the copper-co-catalyzed mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex that was formed from the oxidative addition of the this compound to the palladium(0) catalyst. Subsequent reductive elimination from the resulting palladium(II) alkynyl complex yields the desired alkynylpyrazine and regenerates the active palladium(0) catalyst.
Experimental Workflow
A generalized workflow for performing a Sonogashira reaction is outlined below.
Caption: A typical experimental workflow for the Sonogashira cross-coupling reaction.
This guide provides a foundational understanding of the catalysts and methodologies employed in the Sonogashira coupling of iodopyrazines. For specific applications, further optimization of the reaction parameters is often necessary to achieve the desired outcome.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Iodopyrazine Derivatives Using 2D NMR
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of successful research. Iodopyrazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, demand rigorous structural confirmation to understand their bioactivity and guide further development. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques—X-ray crystallography and mass spectrometry—for the unambiguous structural elucidation of these compounds. We will use the illustrative example of a hypothetical derivative, 2-iodo-3,5-dimethylpyrazine (B3176597), to present supporting experimental data and detailed protocols.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei. However, for complex molecules like substituted iodopyrazines, severe signal overlap in 1D spectra can render unambiguous assignment impossible. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule.
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable tools for establishing the complete structural framework of this compound derivatives.
Comparative Analysis of Analytical Techniques
While 2D NMR is a powerful tool for determining molecular structure in solution, other techniques provide complementary and confirmatory data. X-ray crystallography offers an unparalleled level of precision for the solid-state structure, while mass spectrometry provides information about the molecular weight and fragmentation patterns.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Exploits the magnetic properties of atomic nuclei to determine through-bond and through-space correlations. | Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the solid state. | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. |
| Sample Phase | Solution | Solid (single crystal) | Gas/Solution |
| Information Provided | Detailed connectivity of atoms, relative stereochemistry, and conformational information in solution. | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. | Molecular weight, elemental composition, and structural information from fragmentation. |
| Strengths | - Non-destructive- Provides data on molecular dynamics in solution- Can be used for mixtures | - Unambiguous determination of absolute structure- High precision and accuracy | - High sensitivity- Provides molecular formula information |
| Limitations | - Lower resolution than X-ray crystallography- Can be time-consuming- Requires soluble samples | - Requires a suitable single crystal, which can be difficult to obtain- Provides a static picture of the molecule | - Does not provide detailed connectivity information on its own- Isomeric and isobaric compounds can be difficult to distinguish |
Experimental Data for 2-Iodo-3,5-dimethylpyrazine: A Case Study
To illustrate the utility of these techniques, we present hypothetical but realistic experimental data for the structural confirmation of 2-iodo-3,5-dimethylpyrazine.
2D NMR Spectroscopic Data
Table 1: 1H and 13C NMR Chemical Shifts (δ) and Key 2D NMR Correlations for 2-Iodo-3,5-dimethylpyrazine.
| Position | 1H δ (ppm) | 13C δ (ppm) | COSY (1H-1H) | HSQC (1H-13C) | HMBC (1H-13C) | NOESY (1H-1H) |
| 2 | - | 110.0 | - | - | - | - |
| 3 | - | 155.2 | - | - | C2, C5, 3-CH3 | - |
| 5 | - | 152.8 | - | - | C3, C6, 5-CH3 | - |
| 6 | 8.25 (s) | 145.5 | - | H6-C6 | C2, C5 | H6 ↔ 5-CH3 |
| 3-CH3 | 2.60 (s) | 22.5 | - | H3-C | C2, C3, C5 | 3-CH3 ↔ H6 |
| 5-CH3 | 2.50 (s) | 21.0 | - | H3-C | C3, C5, C6 | 5-CH3 ↔ H6 |
X-ray Crystallography Data
Table 2: Selected Bond Lengths and Angles for 2-Iodo-3,5-dimethylpyrazine from X-ray Crystallography.
| Bond | Length (Å) | Angle | Degree (°) |
| C2-I | 2.09 | N1-C2-C3 | 121.5 |
| C2-N1 | 1.33 | C2-C3-N4 | 120.8 |
| C3-N4 | 1.34 | C3-C(3-CH3) | 1.51 |
| C5-N4 | 1.32 | C5-C(5-CH3) | 1.50 |
| C5-C6 | 1.39 | N4-C5-C6 | 121.2 |
| C6-N1 | 1.33 | C5-C6-N1 | 120.5 |
Mass Spectrometry Data
Table 3: Key Mass Spectrometry Fragmentation Data for 2-Iodo-3,5-dimethylpyrazine.
| m/z | Ion | Proposed Fragment |
| 234 | [M]+• | Molecular Ion |
| 107 | [M-I]+ | Loss of iodine radical |
| 92 | [M-I-CH3]+ | Loss of iodine and a methyl radical |
| 66 | [C4H4N]+ | Pyrazine ring fragment |
Experimental Protocols
2D NMR Spectroscopy
A sample of 2-iodo-3,5-dimethylpyrazine (10 mg) was dissolved in deuterated chloroform (B151607) (CDCl3, 0.6 mL). 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra were recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
1H NMR: 16 scans, spectral width of 12 ppm, acquisition time of 2.7 s, relaxation delay of 1.0 s.
-
13C NMR: 1024 scans, spectral width of 240 ppm, acquisition time of 1.1 s, relaxation delay of 2.0 s.
-
COSY: 256 increments in F1, 8 scans per increment, spectral widths of 12 ppm in both dimensions.
-
HSQC: 256 increments in F1, 16 scans per increment, spectral widths of 12 ppm (F2) and 165 ppm (F1).
-
HMBC: 256 increments in F1, 32 scans per increment, spectral widths of 12 ppm (F2) and 240 ppm (F1), long-range coupling delay optimized for 8 Hz.
-
NOESY: 256 increments in F1, 16 scans per increment, spectral widths of 12 ppm in both dimensions, mixing time of 800 ms.
X-ray Crystallography
A single crystal of 2-iodo-3,5-dimethylpyrazine was grown by slow evaporation from a saturated ethanol (B145695) solution. Data was collected on a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F2.
Mass Spectrometry
Mass spectra were obtained on a high-resolution mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.
Visualizing the Connections: Workflows and Pathways
Conclusion
The structural confirmation of this compound derivatives is most robustly achieved through a combination of analytical techniques. 2D NMR spectroscopy is unparalleled in its ability to map the intricate connectivity of a molecule in its solution state, providing essential information for understanding its behavior in a biological context. When complemented with the high-precision solid-state data from X-ray crystallography and the molecular weight and fragmentation information from mass spectrometry, researchers can have the utmost confidence in their structural assignments. This integrated approach is critical for advancing the discovery and development of novel this compound-based therapeutics.
A Comparative Guide to the Quantitative Analysis of Iodopyrazine Couplings
For researchers, scientists, and drug development professionals, the functionalization of pyrazine (B50134) rings is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. Iodopyrazines, in particular, serve as versatile precursors for various palladium-catalyzed cross-coupling reactions. The choice of catalytic system and reaction conditions profoundly impacts the reaction's progress, yield, and overall efficiency. This guide provides a quantitative comparison of three major cross-coupling reactions for iodopyrazines: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving iodopyrazine substrates. While a direct head-to-head comparison under identical conditions is not always available in the literature, this curated data provides valuable insights into the expected performance of each method.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Iodopyrazines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] | 2,5-Dithis compound |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[1] | 2,5-Dithis compound |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 16 | High[1] | 2,5-Dithis compound |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28[2] | 3-Bromo-6-(thiophen-2-yl)pyridazine* |
Note: While not an this compound, this pyridazine (B1198779) example illustrates yields for a related halo-diazine.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Iodopyrazines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate & Amine |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 100 | - | Good to Excellent[3] | Haloarenes + Various Amines |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High[3] | Haloarenes + Various Amines |
| Pd(OAc)₂ | BINAP | K₂CO₃ | - | - | 0.5 | Good[4] | 2-Fluoro-4-iodopyridine + Aromatic Amines (MW) |
Note: Direct quantitative data for this compound amination is sparse in comparative studies; the data often refers to general haloarenes.[1]
Table 3: Comparison of Catalysts for the Sonogashira Coupling of Iodopyrazines.
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | - | High[1] | Analogous Aryl Halides |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | 16 | - | 6-alkynyl-3-fluoro-2-cyanopyridines* |
| Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | - | High[5] | Iodobenzene + Phenylacetylene |
Note: Data for direct Sonogashira coupling of a simple this compound is often presented in the context of more complex syntheses.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of iodopyrazines.
Protocol 1: Suzuki-Miyaura Coupling of an this compound
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an this compound with a boronic acid.[6]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an this compound
This protocol provides a general method for the C-N bond formation between an this compound and an amine.[1][3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.2 eq.) to the vessel, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (typically 90-110 °C).
-
Monitoring: Monitor the consumption of the starting material using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo. Purify the residue via column chromatography.
Protocol 3: Sonogashira Coupling of an this compound
This is a representative procedure for the coupling of an this compound with a terminal alkyne.[1]
-
Reaction Setup: To a solution of the this compound (1.0 eq.), terminal alkyne (1.2 eq.), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a co-catalyst (e.g., CuI, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product by flash column chromatography.
Mandatory Visualization
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Reactivity Face-Off: Iodopyrazine vs. Iodopyridine in Key Synthetic Transformations
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of heterocyclic chemistry, iodinated pyrazines and pyridines stand out as exceptionally versatile building blocks for the synthesis of novel molecular entities. Their susceptibility to a range of cross-coupling and nucleophilic substitution reactions makes them invaluable synthons in the design and development of pharmaceuticals and functional materials. This guide provides an objective, side-by-side comparison of the reactivity of iodopyrazine and iodopyridine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Reactivity Differences
The reactivity of both this compound and iodopyridine is fundamentally governed by the nature of the carbon-iodine bond and the electronic properties of the respective aromatic rings. The C-I bond is the weakest among the carbon-halogen bonds, rendering both substrates highly reactive in palladium-catalyzed cross-coupling reactions. However, the presence of a second nitrogen atom in the pyrazine (B50134) ring significantly influences its electronic character, making it more electron-deficient than pyridine (B92270). This electronic disparity is the primary determinant of the nuanced differences in their reactivity.
| Reaction Type | General Reactivity Trend | Key Considerations |
| Suzuki-Miyaura Coupling | This compound ≈ Iodopyridine | Both are highly reactive. The electron-deficient nature of the pyrazine ring can sometimes lead to slightly faster reactions. |
| Sonogashira Coupling | This compound ≈ Iodopyridine | Similar high reactivity is expected for both substrates due to the labile C-I bond. |
| Buchwald-Hartwig Amination | Iodopyridine > this compound | While both are reactive, some studies suggest that this compound may require higher catalyst loading and longer reaction times compared to other halo-heterocycles. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound > Iodopyridine | The more electron-deficient pyrazine ring is significantly more activated towards nucleophilic attack, making this compound more susceptible to SNAr reactions. |
Cross-Coupling Reactions: A Detailed Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic systems. The reactivity of iodo-substituted heterocycles in these transformations is primarily dictated by the oxidative addition step, which is facilitated by the weak C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. Both this compound and iodopyridine are excellent substrates for this reaction, generally proceeding under mild conditions with high yields.
Comparative Data:
While direct head-to-head comparative studies are limited, a study on the Suzuki-Miyaura reaction of 2-iodopyridine (B156620) with phenylboronic acid using a Pd(PPh₃)₄ catalyst in propylene (B89431) carbonate at 130°C reported a high yield of 93%[1]. For 2,5-dithis compound, reactions with arylboronic acids are also reported to give good to high yields, often at lower temperatures (e.g., 60-80°C) compared to their bromo-analogs, highlighting the high reactivity of the C-I bond[2]. The electron-deficient nature of the pyrazine ring can further accelerate the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid
-
Reaction Setup: To a reaction vessel, add 2-iodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of a suitable solvent such as toluene (B28343)/water (4:1, 10 mL)[3].
-
Reaction Conditions: The mixture is degassed and then heated to 85°C under a nitrogen atmosphere for 4 hours[3].
-
Work-up and Purification: After cooling, the reaction mixture is filtered through celite. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds. Given the high reactivity of the C-I bond, both this compound and iodopyridine are expected to be excellent substrates, reacting readily with terminal alkynes under standard Sonogashira conditions.
Comparative Data:
Experimental Protocol: Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene (B144264)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (B128534) (5 mL) followed by phenylacetylene (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While both this compound and iodopyridine are suitable substrates, the more electron-deficient nature of this compound can sometimes present challenges.
Comparative Data:
Interestingly, one study noted that in the palladium-catalyzed amination of halo-N-heterocycles, this compound required a higher catalyst loading and a longer reaction time compared to chloropyrazine. This is contrary to the expected reactivity based on C-X bond strength and may be attributed to catalyst inhibition or deactivation by the pyrazine nitrogen atoms. In contrast, the amination of 2-iodopyridine generally proceeds with high efficiency. For the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines, good yields were obtained using a Pd(OAc)₂/BINAP system under microwave irradiation[7].
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodopyrazine (B2397660) with Morpholine (B109124)
-
Reaction Setup: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Anhydrous toluene (5 mL), 2-iodopyrazine (1.0 mmol), and morpholine (1.2 mmol) are added.
-
Reaction Conditions: The vessel is sealed and heated to 100°C with stirring for the required time (monitor by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electronic properties of the aromatic ring play a crucial role in SNAr reactions. The presence of electron-withdrawing groups activates the ring towards nucleophilic attack.
Comparative Data:
The pyrazine ring, with its two nitrogen atoms, is significantly more electron-deficient than the pyridine ring. Consequently, this compound is expected to be substantially more reactive towards nucleophilic aromatic substitution than iodopyridine. For instance, in the reaction of 2-substituted 3,5-dichloropyrazines with amines, the regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituent at the 2-position[8][9]. For iodopyridines, SNAr reactions generally require strong activation, such as the presence of other electron-withdrawing groups on the ring, or harsh reaction conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Iodopyridine with Sodium Methoxide (B1231860)
-
Reaction Setup: To a solution of 2-iodopyridine (1.0 mmol) in anhydrous methanol (B129727) (10 mL), add sodium methoxide (1.5 mmol).
-
Reaction Conditions: The reaction mixture is heated at reflux and monitored by TLC.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The product is then purified by column chromatography or crystallization.
Conclusion
Both this compound and iodopyridine are highly valuable and reactive building blocks in organic synthesis. For palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, both substrates exhibit excellent reactivity, driven by the labile C-I bond. In Buchwald-Hartwig amination, iodopyridine may be the more reliable substrate, as the pyrazine nitrogens can potentially interfere with the catalyst. Conversely, for nucleophilic aromatic substitution reactions, the pronounced electron-deficient nature of the pyrazine ring makes this compound the significantly more reactive substrate. The choice between these two iodo-substituted heterocycles should therefore be guided by the specific transformation being targeted, with careful consideration of the electronic factors that govern their distinct reactivity profiles. This guide provides a foundational understanding to aid researchers in the strategic selection of these versatile synthons for the efficient construction of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cross-Coupling Reactions of Iodopyrazines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide range of biological activities, including anticancer and antitubercular effects.[1] The functionalization of this heterocycle is crucial for developing novel compounds, and palladium-catalyzed cross-coupling reactions of halopyrazines are the most powerful tools for this purpose.
This guide provides a comparative analysis of the four primary cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira—as applied to iodopyrazine substrates. Due to the high reactivity of the carbon-iodine bond, iodopyrazines are often the substrates of choice, offering milder reaction conditions and shorter reaction times compared to their bromo- or chloro-analogues.[2] This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key workflows and relevant biological signaling pathways to aid researchers in selecting and optimizing their synthetic strategies.
Data Presentation: Performance Comparison of Key Cross-Coupling Reactions
The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings on this compound and related substrates. Direct comparison can be challenging due to variations in specific substrates and reported conditions in the literature, but these tables provide a quantitative overview of typical performance.
Table 1: Suzuki-Miyaura Coupling of Halopyrazines
| Halopyrazine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ (N/A) | Cs₂CO₃ | MeCN/H₂O | Heat | 24 | 72% | [3] |
| 2,5-Dibromo-3-methoxypyrazine | Indolylboronic acid | Pd(dppf)Cl₂ (N/A) | Cs₂CO₃ | MeCN/H₂O | Heat | 5 | N/A | [3] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | K₃PO₄ | 1,4-Dioxane | N/A | N/A | 72% | [4] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (N/A) | K₃PO₄ | 1,4-Dioxane | N/A | N/A | 68% | [4] |
| 2-Iodopyridine | Phenylboronic acid | Pd/SPhos (N/A) | K₃PO₄ | Isopropanol | 80 | ~1 | >95% | [5] |
Table 2: Buchwald-Hartwig Amination of Halopyrazines
| Halopyrazine Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,5-Dithis compound | Primary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | NaOtBu | Toluene | RT - 110 | N/A | Guideline | [6] |
| Aryl Iodide | Dodecylamine | Ni(acac)₂ (2 mol%) | None | NaOtBu | Toluene | 120 | 24 h | 95% | [7] |
| 4-chloro-6-methylpyrimidin-2-amine | N-Aryl Amine | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | N/A | 27-82% | [8] |
| Chloroheteroarene | Secondary Amine | Pd/PTABS | PTABS | N/A | N/A | RT | N/A | Good | [9] |
Table 3: Stille & Sonogashira Coupling of Halogenated Heterocycles
| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Additive/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2,5-dichloro-4-iodo-1,3-thiazole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5%) | P(o-tol)₃ | Toluene | 100 | 12-24 | Representative | [10] |
| Stille | Aryl Iodide | Vinylstannane | Pd₂dba₃/TFP | PMHS, Na₂CO₃ | THF | 70 | 12 | 41% | [11] |
| Sonogashira | N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Various Alkynes | Pd(PPh₃)₄/CuI | N/A | Et₃N | Reflux | N/A | 41-67% | [3] |
| Sonogashira | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5%) | None | Ethanol | 120 | 24 | 99% | [12] |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | CuI (5 mol%) | 3-Pphen | Water | 100 | N/A | Good | [13] |
Experimental Workflows and Biological Pathways
Visualizations are critical for understanding complex experimental procedures and biological mechanisms. The following diagrams, rendered using Graphviz, illustrate a generalized workflow for cross-coupling reactions and the key signaling pathways targeted by bioactive pyrazine derivatives.
Logical & Experimental Flow
A generalized workflow for palladium-catalyzed cross-coupling provides a logical sequence for reaction setup and execution. This process is fundamental to the Suzuki, Buchwald-Hartwig, Stille, and Sonogashira reactions discussed herein.
Signaling Pathways in Drug Development
Pyrazine derivatives have emerged as potent inhibitors of critical signaling pathways implicated in cancer.[14] Many function as kinase inhibitors, targeting pathways like PI3K/AKT/mTOR and the RAS/MAPK cascade, often through inhibition of the SHP2 phosphatase.[14][15][16]
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazine-based inhibitors can block this pathway at multiple nodes, preventing downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iodopyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of iodopyrazine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as an irritant and requires careful handling to prevent exposure.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with an appropriate filter (e.g., type ABEK (EN14387)).
-
Protective Clothing: A lab coat must be worn.[2]
Hazard Profile of this compound
Understanding the specific hazards of this compound is fundamental to its safe management. All waste and contaminated materials associated with this compound must be treated as hazardous waste.[3][4]
| Hazard Category | Description |
| Physical State | Crystalline Powder, White to pale yellow. |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. It is also light-sensitive.[7] |
| Incompatible Materials | Information on specific chemical incompatibilities is limited; however, general best practices suggest segregation from strong acids, bases, and oxidizing agents. |
| Hazardous Decomposition | Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[8][9] The following procedure outlines the best practices for its disposal in a laboratory setting.
Waste Identification and Segregation
-
Treat as Hazardous Waste: All unwanted this compound, whether in pure form or in solution, must be treated as hazardous chemical waste.[3][9][10] This includes any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers.
-
Solid Waste: Chemically contaminated solid waste, including absorbent paper, gloves, and bench liners, should be collected separately.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not pour this compound solutions down the drain.[9][12]
-
Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][10]
Waste Collection and Container Management
-
Container Selection: Use only approved hazardous waste containers that are compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[9] The container must have a leak-proof, screw-on cap.[11]
-
Labeling: As soon as waste is first added, the container must be labeled with a "Hazardous Waste" tag.[3][9] The label must include:
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[10][11]
-
Secondary Containment: Store waste containers in a designated secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[11]
Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Segregation: Store this compound waste separately from incompatible materials.
-
Quantity and Time Limits: Be aware of and comply with the maximum quantity of hazardous waste and the maximum accumulation time allowed in your facility's satellite accumulation area.[3][11]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9]
-
Complete Paperwork: Fill out any required hazardous waste disposal forms accurately and completely.[9]
-
Do Not Transport Off-Site: Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a certified hazardous waste vendor.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound 97 32111-21-0 [sigmaaldrich.com]
- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. This compound | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. acs.org [acs.org]
Essential Safety and Handling Protocols for Iodopyrazine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Iodopyrazine. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure.
Required Personal Protective Equipment
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required equipment.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., Butyl rubber). | Prevents direct skin contact, which can lead to irritation.[3] Always inspect gloves for tears or degradation before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a combination organic vapor/particulate filter (e.g., ABEK or P100).[4][5] | Prevents the inhalation of this compound dust or vapors, which can cause respiratory tract irritation.[1][2] |
PPE Selection and Use Workflow
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. All handling of solid this compound should be conducted in a certified chemical fume hood.
Experimental Protocol: Weighing and Dissolving Solid this compound
Objective: To accurately weigh and dissolve solid this compound while minimizing the generation of airborne particles.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., Dimethylformamide, 1,4-dioxane)
-
Glassware for dissolution (e.g., beaker, flask)
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 1.
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
-
Weighing:
-
Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weighing paper/boat.
-
Avoid any sudden movements that could generate dust. If the stock container is large, consider transferring a small amount to a secondary container to scoop from, reducing the risk of contaminating the main stock.
-
Close the stock container immediately after use.
-
Record the final weight.
-
-
Dissolution:
-
Place the weighed this compound into the designated glassware containing the appropriate volume of solvent.
-
If using a weighing paper, carefully fold it to create a funnel and gently tap it to transfer the powder.
-
Add a magnetic stir bar to the glassware.
-
Place the glassware on a magnetic stir plate and stir until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weighing paper/boat and any contaminated items as hazardous waste.
-
Wipe down the spatula and work surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4][6] Do not dispose of this compound or its solutions down the drain.
Waste Segregation and Disposal
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed container for halogenated solid waste. | Collect all excess solid this compound and contaminated disposable items (e.g., gloves, weighing paper). |
| Liquid Waste (Solutions containing this compound) | Labeled, sealed container for halogenated organic liquid waste. | Collect all solutions containing this compound. Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[6][7] |
| Contaminated Glassware | N/A | Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the halogenated organic liquid waste container. Then wash the glassware as usual. |
Emergency Procedures
-
Spill: In case of a spill, evacuate the area and ensure adequate ventilation. For small spills, use an absorbent material suitable for chemical spills, and collect the material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EH&S) office immediately.
-
Fire: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or Halon extinguisher.[1][2] Avoid using water, as it may not be effective.
Application in Experimental Workflows: Suzuki Coupling
This compound is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[4][8] This reaction is fundamental in the development of novel pharmaceutical compounds.
Generalized Experimental Protocol: Suzuki Coupling of this compound
Objective: To couple an arylboronic acid with this compound using a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Add the solvent system to the vessel.
-
-
Degassing:
-
Seal the vessel and degas the mixture by bubbling an inert gas through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathway Context: Pyrazine (B50134) Derivatives in Anticancer Drug Development
Pyrazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. Many pyrazine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. Fire Extinguishers - Amerex Fire Systems [amerex-fire.com]
- 2. Types of Fire Extinguishers [kidde.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. nfpa.org [nfpa.org]
- 6. ifsecglobal.com [ifsecglobal.com]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
